molecular formula C19H12BrCl2N5Na2O8S2 B12363259 Lanasol yellow 4G

Lanasol yellow 4G

Número de catálogo: B12363259
Peso molecular: 699.2 g/mol
Clave InChI: JVURCOFLRNSPQI-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

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Propiedades

Fórmula molecular

C19H12BrCl2N5Na2O8S2

Peso molecular

699.2 g/mol

Nombre IUPAC

disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate

InChI

InChI=1S/C19H14BrCl2N5O8S2.2Na/c1-8(20)18(28)23-10-3-4-15(36(30,31)32)13(5-10)24-25-17-9(2)26-27(19(17)29)14-6-12(22)16(7-11(14)21)37(33,34)35;;/h3-7,17H,1H2,2H3,(H,23,28)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

Clave InChI

JVURCOFLRNSPQI-UHFFFAOYSA-L

SMILES canónico

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)C(=C)Br)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+]

Origen del producto

United States

Foundational & Exploratory

Lanasol Yellow 4G: A Technical Guide to its Mechanism of Action in Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanasol Yellow 4G is a reactive azo dye featuring an α-bromoacrylamide functional group.[1] While its primary established application lies in the textile industry for the dyeing of wool and silk, its chemical properties suggest a strong potential for use as a covalent biological stain for proteins.[2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its chemical reactivity towards amino acid residues. Based on the well-understood chemistry of α-bromoacrylamide dyes, this document outlines a putative mechanism for its application in biological staining and provides a hypothetical experimental protocol for the labeling of proteins in a research setting.

Introduction to this compound

This compound, also known as C.I. Reactive Yellow 39, is a green-light yellow powder soluble in water.[1][3] It belongs to the single azo class of dyes and is characterized by the presence of an α-bromoacrylamide group, which confers its reactive properties.[2][3] This reactive moiety allows the dye to form stable, covalent bonds with nucleophilic functional groups present in proteins.

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C₁₉H₁₂BrCl₂N₅Na₂O₈S₂[3][4][5][6][7]
Molecular Weight 699.25 g/mol [3][4][5][6][7]
CAS Number 12226-61-8[3]
Class Reactive Azo Dye[1][3]
Reactive Group α-bromoacrylamide[2]

Core Mechanism of Action: Covalent Protein Labeling

The fundamental mechanism of action of this compound as a biological stain is its ability to act as an electrophile and react with nucleophilic side chains of amino acids within proteins, forming a stable covalent bond. This reaction is characteristic of α-bromoacrylamide dyes.[2]

The reaction proceeds via a nucleophilic substitution or a Michael-type addition reaction, where a nucleophilic group from an amino acid residue attacks the electrophilic carbon of the α-bromoacrylamide moiety. This results in the formation of a stable thioether or amine linkage between the dye and the protein.

Signaling Pathway of Covalent Modification

G Putative Covalent Labeling of Proteins by this compound cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Lanasol_Yellow_4G This compound (α-bromoacrylamide group) Nucleophilic_Attack Nucleophilic Attack Lanasol_Yellow_4G->Nucleophilic_Attack Protein_Nucleophile Protein Nucleophile (e.g., Cys-SH, Lys-NH2, His-N) Protein_Nucleophile->Nucleophilic_Attack Covalent_Adduct Covalently Labeled Protein Nucleophilic_Attack->Covalent_Adduct Byproduct HBr Nucleophilic_Attack->Byproduct

Caption: Covalent modification of a protein by this compound.

Specificity for Amino Acid Residues

The α-bromoacrylamide group of this compound is expected to react with several nucleophilic amino acid side chains. The reactivity is pH-dependent, with different groups being more reactive at specific pH ranges.

  • Cysteine (Thiol Group): The thiol group of cysteine is a potent nucleophile and is expected to be highly reactive with the α-bromoacrylamide moiety, forming a stable thioether bond.

  • Lysine (B10760008) (Primary Amine Group): The ε-amino group of lysine is another primary target for covalent modification.

  • Histidine (Imidazole Group): The imidazole (B134444) ring of histidine can also act as a nucleophile in this reaction.

Experimental Protocol for Biological Staining (Hypothetical)

Workflow for Protein Labeling

G Experimental Workflow for Protein Staining with this compound Start Start: Prepare Protein Sample Prepare_Dye Prepare this compound Solution Start->Prepare_Dye Incubation Incubate Protein with Dye Start->Incubation Prepare_Dye->Incubation Quenching Quench Reaction Incubation->Quenching Purification Purify Labeled Protein Quenching->Purification Analysis Analyze Labeled Protein Purification->Analysis

Caption: A generalized workflow for covalent protein labeling.

Detailed Methodology
  • Preparation of Protein Solution:

    • Dissolve the target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

    • The pH of the buffer should be optimized for the reaction, typically between 4.5 and 6.5 to ensure the stability of the dye's reactive group and the protonation state of the target amino acid residues.[2]

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., dimethylformamide or dimethyl sulfoxide) at a concentration of 1-10 mM.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution at a molar ratio of dye to protein ranging from 5:1 to 20:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, with gentle stirring and protected from light.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent that contains a high concentration of a nucleophile, such as Tris buffer or β-mercaptoethanol, to a final concentration of 20-50 mM.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and quenching reagent by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer.

  • Characterization of the Labeled Protein:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the absorbance maximum of the dye (around 400 nm for this compound) and at 280 nm for the protein.[3]

Data Presentation

The following table summarizes the key parameters for a hypothetical protein labeling experiment.

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
Dye:Protein Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically.
Reaction pH 4.5 - 6.5Balances dye stability and nucleophile reactivity.
Incubation Time 1 - 2 hoursLonger times may be needed at lower temperatures.
Incubation Temperature 4°C to Room TemperatureLower temperatures can reduce protein degradation.

Conclusion

This compound possesses the necessary chemical attributes of a reactive dye to be a valuable tool for the covalent labeling of proteins in biological research. Its α-bromoacrylamide group allows for the formation of stable, covalent bonds with key amino acid residues. While its application in biological staining is not yet widely documented, the principles of its reactivity are well-established in the context of textile dyeing. The proposed mechanism and experimental framework in this guide provide a solid foundation for researchers to explore the potential of this compound as a novel biological stain. Further research is warranted to fully characterize its fluorescent properties, specificity, and efficacy in various biological applications.

References

Lanasol Yellow 4G: Absence of Evidence in Cell Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature and product specifications, there is currently no documented use of Lanasol Yellow 4G in the field of cell biology. This reactive dye, identified by CAS Number 70247-70-0 and also known as C.I. Reactive Yellow 39, is primarily designed and utilized for industrial textile applications, particularly for dyeing wool fibers.

While product descriptions from various chemical suppliers categorize this compound as a multifunctional dye and broadly mention the general use of dyes in biological research, no specific examples, experimental protocols, or quantitative data could be retrieved that detail its application for cellular analysis.[1][2][3][4][5][6] General statements from suppliers suggest that dyes are tools for observing cellular structures, tracking biomolecules, and evaluating cell functions; however, these appear to be blanket statements for the entire category of dyes rather than specific functionalities of this compound.

Investigations into dedicated research databases and scientific publications yielded no studies employing this compound for common cell biology techniques such as:

  • Cell Staining: No protocols or mentions of its use as a vital or non-vital stain for visualizing cells or subcellular components.

  • Fluorescent Microscopy: No data on its fluorescent properties in a biological context or its application as a fluorescent probe.

  • Flow Cytometry: No indication of its use as a fluorescent marker for cell sorting or analysis.

  • Molecular Labeling: No evidence of its use to label proteins, nucleic acids, or other biomolecules for detection or tracking.

The available research on this compound is predominantly focused on its chemical properties, its application in the textile industry, and, notably, on methods for its removal from industrial wastewater due to its nature as a pollutant.[7][8][9] Toxicological information is available in the context of occupational health and safety but does not extend to its use as a biological research tool.[10]

References

Lanasol Yellow 4G: A Technical Guide to its Reactive Dyeing Principle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the application of Lanasol Yellow 4G, an α-bromoacrylamide reactive dye, with a primary focus on its interaction with wool fibers. The content herein is curated for a scientific audience, emphasizing the chemical mechanisms, quantitative performance data, and detailed experimental methodologies.

Introduction: The Chemistry of Lanasol Reactive Dyes

Lanasol dyes represent a class of reactive dyes characterized by the presence of an α-bromoacrylamide or α,β-dibromopropionylamide reactive group.[1] These dyes are renowned for their ability to form stable, covalent bonds with nucleophilic groups present in protein fibers such as wool and silk, resulting in excellent wet fastness properties.[1][2] this compound (C.I. Reactive Yellow 39) is a prominent member of this family, valued for its bright, greenish-yellow shade and high performance.

The reactive moiety, the α-bromoacrylamide group, is the cornerstone of the Lanasol dye system. The covalent bond formation with the fiber is primarily achieved under acidic to neutral pH conditions, typically ranging from pH 4.5 to 6.5, which is advantageous for preserving the integrity of the wool fiber.[1]

The Reaction Mechanism with Wool Fiber

The fixation of this compound onto wool is a complex process involving both nucleophilic substitution and nucleophilic addition reactions. The primary reactive sites within the wool fiber are the sulfhydryl (-SH) groups of cysteine residues and the amino (-NH2) groups of lysine (B10760008) residues, as well as the N-terminal amino groups of the polypeptide chains.

The proposed reaction pathways are as follows:

  • Nucleophilic Substitution: A direct replacement of the bromine atom on the α-carbon of the reactive group by a nucleophilic group from the wool fiber (e.g., -S- or -NH-). This reaction results in the liberation of a bromide ion.

  • Nucleophilic Addition (Michael Addition): An addition reaction across the activated carbon-carbon double bond of the acrylamide (B121943) group. This mechanism is also a significant contributor to the covalent fixation of the dye.

The interplay between these two mechanisms is influenced by factors such as pH, temperature, and the specific nucleophile involved.

Quantitative Performance Data

The efficiency of a reactive dye is determined by its exhaustion (the amount of dye that moves from the dyebath to the fiber) and its fixation (the percentage of the exhausted dye that covalently bonds with the fiber). The following tables summarize key quantitative data related to the performance of this compound and other α-bromoacrylamide reactive dyes.

ParameterConditionThis compoundLanasol Red 6GLanasol Blue 3G
Exhaustion (%) Distilled WaterHighHighHigh
Simulated SeawaterHighHighHigh
Fixation (%) Distilled WaterHighHighHigh
Simulated SeawaterHighHighHigh
ParameterConditionValue
Fixation Efficiency (%) Microwave Dyeing (1 min, no sodium bisulphite)56.7
Fixation Efficiency (%) Microwave Dyeing (3 min, no sodium bisulphite)67.8
Fixation Efficiency (%) Boiling Dyebath (pH 5, 3% owf)96
Fastness PropertyStandardRating (1-5 Scale)
Wash Fastness (Color Change) ISO 105-C06/C2S (60°C)4-5
Wash Fastness (Staining on Wool) ISO 105-C06/C2S (60°C)4-5
Wash Fastness (Staining on Cotton) ISO 105-C06/C2S (60°C)4-5
Light Fastness -Good to Excellent

Experimental Protocols

Determination of Dye Fixation Efficiency (Spectrophotometric Method)

This protocol outlines the determination of the dye fixation efficiency on wool fabric using a spectrophotometer to measure the color strength (K/S value).

Materials and Equipment:

  • Wool fabric

  • This compound dye

  • Spectrophotometer with reflectance measurement capabilities

  • Dyeing apparatus (e.g., laboratory dyeing machine)

  • Acetic acid and sodium acetate (B1210297) for pH control

  • Non-ionic detergent

  • Pyridine (B92270)

  • Water bath

  • Drying oven

Procedure:

  • Dyeing: Accurately weigh a sample of wool fabric and dye it with a known concentration of this compound (e.g., 2% on weight of fiber) in a laboratory dyeing machine. The dyeing is typically carried out at a liquor ratio of 40:1, with the pH adjusted to 5-6 using an acetic acid/sodium acetate buffer. The temperature is gradually raised to 85-95°C and maintained for 50-60 minutes.[3]

  • Rinsing: After dyeing, the fabric sample is thoroughly rinsed with cold water to remove loose dye.

  • Color Strength Measurement (Before Extraction): The rinsed and dried fabric sample is measured using a spectrophotometer to determine its K/S value, which is proportional to the amount of dye on the fiber (both covalently bound and physically adsorbed).

  • Extraction of Unfixed Dye: The dyed sample is then subjected to a rigorous extraction process to remove all non-covalently bonded dye. A common method is extraction with a 50% aqueous pyridine solution at 70°C for 30 minutes.[1]

  • Final Rinsing and Drying: Following extraction, the fabric sample is thoroughly rinsed with water and dried.

  • Color Strength Measurement (After Extraction): The K/S value of the extracted, rinsed, and dried fabric is measured again. This value represents the amount of covalently fixed dye.

  • Calculation of Fixation Efficiency: The fixation efficiency (F%) is calculated using the following formula:

    F% = (K/S after extraction / K/S before extraction) x 100

Assessment of Wash Fastness (ISO 105-C06)

This protocol describes the standardized method for determining the color fastness of the dyed wool to domestic and commercial laundering.

Materials and Equipment:

  • Dyed wool specimen (100 mm x 40 mm)

  • Multifiber adjacent fabric (containing strips of common fibers like wool, cotton, nylon, polyester, acrylic, and acetate)

  • Launder-Ometer or a similar washing fastness tester

  • Stainless steel balls (6 mm diameter)

  • ECE reference detergent (without optical brightener)

  • Sodium perborate (B1237305) (if required by the specific test procedure)

  • Grey Scale for assessing color change and staining (ISO 105-A02 and ISO 105-A03)

  • Color matching cabinet

Procedure:

  • Specimen Preparation: A specimen of the this compound-dyed wool fabric is sewn together with a piece of multifiber adjacent fabric of the same dimensions.

  • Washing: The composite specimen is placed in a stainless steel container of the Launder-Ometer. The specified amount of detergent solution, water, and stainless steel balls are added. For the ISO 105-C06/C2S test, the conditions are typically a temperature of 60°C for a duration of 49 minutes.[4][5][6][7]

  • Rinsing and Drying: After the washing cycle, the composite specimen is removed, rinsed thoroughly with cold water, and squeezed. The stitching between the wool and the multifiber fabric is then removed, and the two pieces are dried separately in an oven at a temperature not exceeding 60°C.

  • Assessment: The dried wool specimen and the multifiber fabric are assessed in a color matching cabinet under standardized lighting.

    • Color Change: The change in color of the dyed wool specimen is evaluated by comparing it with an untreated sample using the Grey Scale for assessing color change. The rating is given on a scale of 1 (poor) to 5 (excellent).

    • Staining: The degree of staining on each of the fiber strips of the multifiber adjacent fabric is evaluated using the Grey Scale for assessing staining, also on a 1 to 5 scale.

Mandatory Visualizations

Reaction_Mechanism Dye This compound (α-bromoacrylamide) Covalent_Bond Covalently Fixed Dye Dye->Covalent_Bond Fixation (Nucleophilic Substitution/Addition) Hydrolyzed_Dye Hydrolyzed Dye (Inactive) Dye->Hydrolyzed_Dye Hydrolysis (Side Reaction) Wool Wool Fiber (-NH2, -SH groups) Wool->Covalent_Bond Water Water (H2O) Water->Hydrolyzed_Dye

Caption: Reaction pathways of this compound with wool fiber.

Experimental_Workflow cluster_fixation Fixation Efficiency Determination cluster_fastness Wash Fastness Assessment (ISO 105-C06) Dyeing Dyeing of Wool with this compound Rinse1 Initial Rinse Dyeing->Rinse1 Measure1 Spectrophotometric Measurement (K/S before extraction) Rinse1->Measure1 Extract Extraction of Unfixed Dye (e.g., with Pyridine) Measure1->Extract Rinse2 Final Rinse Extract->Rinse2 Measure2 Spectrophotometric Measurement (K/S after extraction) Rinse2->Measure2 Calculate Calculate Fixation % Measure2->Calculate Prepare Prepare Composite Specimen (Dyed Wool + Multifiber Fabric) Wash Launder-Ometer Washing (e.g., 60°C, 49 min) Prepare->Wash Rinse_Dry Rinse and Dry Separately Wash->Rinse_Dry Assess_Color Assess Color Change (Grey Scale 1-5) Rinse_Dry->Assess_Color Assess_Stain Assess Staining (Grey Scale 1-5) Rinse_Dry->Assess_Stain

Caption: Workflow for key experimental protocols.

References

Lanasol Yellow 4G: A Technical Overview for Cellular Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol Yellow 4G is a reactive azo dye, also known as C.I. Reactive Yellow 39.[1] It is recognized as a multifunctional dye with broad applications, including in the textile industry for dyeing wool and silk.[2] While its use in biological research is mentioned, particularly for observing cellular structures, tracking biomolecules, and assessing cell functions, specific applications in fluorescence microscopy are not well-documented in scientific literature.[2][3][4][5][6][7] This guide provides a summary of the available technical data for this compound and outlines general principles for its potential evaluation as a fluorescent probe in microscopy.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

PropertyValueSource(s)
Chemical Name disodium 4-[4-[5-(2-bromoprop-2-enoylamino)-2-sulfonato-phenyl]azo-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichloro-benzenesulfonate[8]
CAS Number 70247-70-0[7][9]
Molecular Formula C₁₉H₁₂BrCl₂N₅Na₂O₈S₂[1][7]
Molecular Weight 699.25 g/mol [1][7]
Appearance Yellow powder[10]
Solubility Soluble in water[1]
Absorbance Maximum (λmax) 400 nm[11]

Fluorescence Properties and Considerations for Microscopy

For a dye to be effective in fluorescence microscopy, it must exhibit several key characteristics:

  • A high molar extinction coefficient at the excitation wavelength.

  • A significant fluorescence quantum yield , which is the ratio of emitted photons to absorbed photons.

  • A well-defined Stokes shift , the difference between the excitation and emission maxima, to allow for effective separation of excitation and emission signals.

  • High photostability to resist photobleaching during image acquisition.

  • Low cytotoxicity to ensure cell viability during live-cell imaging.

  • Specificity for the target of interest within a cell or tissue.

Experimental Protocols: A General Framework for Evaluation

Given the lack of established protocols for using this compound in fluorescence microscopy, researchers would need to undertake a systematic evaluation. The following outlines a general workflow for characterizing a novel fluorescent probe.

Caption: A generalized workflow for evaluating a novel fluorescent dye for microscopy.

1. Photophysical Characterization:

  • Spectroscopy: Measure the absorbance and fluorescence spectra using a spectrophotometer and a spectrofluorometer to determine the precise excitation and emission maxima.

  • Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine (B1679958) sulfate).

  • Photostability Assay: Expose the dye to continuous excitation light and measure the decay in fluorescence intensity over time.

2. Cellular Staining Protocol Development:

  • Cell Culture: Prepare the desired cell line for staining.

  • Dye Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute to a range of working concentrations.

  • Staining: Incubate cells with different concentrations of the dye for varying durations to determine the optimal conditions for signal-to-noise ratio.

  • Washing: Wash the cells to remove unbound dye.

  • Imaging: Mount the stained cells and image using a fluorescence microscope equipped with appropriate filters based on the determined excitation and emission spectra.

3. Cytotoxicity Assessment:

  • Treat cells with a range of this compound concentrations.

  • Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the concentration at which the dye becomes toxic to the cells.

Signaling Pathways and Biological Interactions

Currently, there is no information available in the scientific literature detailing any specific signaling pathways or biological interactions involving this compound. As a reactive dye, it contains a reactive group that can form covalent bonds with nucleophilic groups in proteins and other biomolecules.[1] This suggests it may act as a non-specific stain, but its utility for targeted labeling would require further investigation and potential chemical modification.

Conclusion

This compound is a reactive azo dye with limited documented application in fluorescence microscopy. While its general use in biological research is suggested, the critical data required for its implementation as a fluorescent probe, including its emission spectrum and specific cellular targets, are not publicly available. The information and general protocols provided here are intended to serve as a foundational guide for researchers interested in exploring the potential of this compound for cellular imaging. A thorough characterization of its photophysical properties and cellular interactions is a necessary first step to validate its use in this context.

References

Lanasol Yellow 4G: A Technical Guide to Its Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectral properties of Lanasol Yellow 4G, a multifunctional reactive azo dye. The information herein is intended to support researchers and professionals in the fields of life sciences and drug development in understanding and utilizing the optical characteristics of this compound.

Core Spectral Properties

Absorption Characteristics

The primary spectral characteristic of this compound is its maximum absorption wavelength (λmax) in the visible region.

ParameterValueSolvent/Conditions
Maximum Absorption Wavelength (λmax) 400 nm[2]Aqueous Solution
Molar Extinction Coefficient (ε) Data not available-

Experimental Protocols

The determination of the maximum absorption wavelength of this compound can be achieved through standard spectrophotometric methods.

Protocol: Determination of Maximum Absorption Wavelength (λmax)

This protocol outlines the experimental procedure for measuring the λmax of this compound in an aqueous solution.

1. Materials and Equipment:

  • This compound dye
  • Milli-Q water (or other high-purity water)
  • UV/Visible Spectrophotometer
  • Volumetric flasks
  • Pipettes
  • Cuvettes

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in Milli-Q water. The concentration should be accurately known.
  • Serial Dilutions: Prepare a series of dilutions from the stock solution to various concentrations.
  • Spectrophotometric Measurement:
  • Calibrate the UV/Visible spectrophotometer using Milli-Q water as a blank.
  • Measure the absorbance of each diluted solution across a wavelength range (e.g., 300-600 nm) to identify the wavelength of maximum absorbance (λmax).[2]
  • Data Analysis: Plot absorbance versus wavelength. The peak of this spectrum corresponds to the λmax. A calibration curve can be constructed by plotting absorbance at λmax against the concentration of the dye solutions.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for determining the spectral properties of this compound.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis A Prepare Stock Solution of this compound B Perform Serial Dilutions A->B D Measure Absorbance Spectra (300-600 nm) B->D C Calibrate Spectrophotometer (Blank: Milli-Q Water) C->D E Identify λmax from Spectrum D->E F Construct Calibration Curve (Absorbance vs. Concentration) E->F

Workflow for determining the λmax of this compound.

Fluorescence Properties

Currently, there is no publicly available data on the fluorescence properties of this compound, including its excitation and emission spectra, quantum yield, or fluorescence lifetime. Further experimental investigation is required to characterize these aspects of the dye.

References

Lanasol Yellow 4G: Uncharted Territory in Molecular Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a multifunctional dye with potential applications in biological research, a comprehensive review of scientific literature reveals a significant lack of specific, documented uses of Lanasol Yellow 4G within the field of molecular biology. While product descriptions from various chemical suppliers suggest its utility in observing cellular structures and tracking biomolecules, there is a notable absence of published research detailing its mechanism of action, experimental protocols, or any associated signaling pathways in a biological context.

This compound is broadly categorized as a fluorescent dye, a class of molecules essential for a wide range of biological experiments.[1][2] Dyes in this category are generally employed to analyze cell structures, monitor biomolecules, assess cell functions, and differentiate cell types.[1][3][4] However, the specific protocols, quantitative data, and mechanistic insights that are crucial for researchers, scientists, and drug development professionals are not available for this compound in the context of molecular biology.

Current research predominantly focuses on the environmental impact of this compound, particularly its removal from industrial wastewater through methods such as adsorption and photodegradation.[5][6][7][8] These studies provide detailed experimental setups for environmental remediation but do not offer any information on its application as a tool in molecular or cellular biology.

General Properties

While specific data on its use in biological systems is unavailable, the general chemical and physical properties of this compound are documented by suppliers.

PropertyValueSource
CAS Number 70247-70-0[9][2]
Molecular Formula C₁₉H₁₂BrCl₂N₅Na₂O₈S₂[9][2]
Molecular Weight 699.25 g/mol [9][2]

Potential vs. Documented Applications

The generic description of this compound as a "multifunctional dye" suggests potential for a variety of applications in a research setting.[1][2][3][4] However, without published studies, any discussion of its use in molecular biology remains speculative. For a dye to be effectively utilized in this field, researchers would require detailed information on:

  • Excitation and Emission Spectra: To determine the appropriate light sources and filters for fluorescence microscopy or flow cytometry.

  • Quantum Yield and Photostability: To understand the brightness and stability of the dye under experimental conditions.

  • Cell Permeability and Toxicity: To ascertain its ability to enter living cells and its potential to interfere with biological processes.

  • Specificity of Staining: To identify which cellular components or biomolecules it may bind to.

At present, this critical information is not available in the scientific literature.

Conclusion

For researchers, scientists, and drug development professionals, the utility of a chemical compound is contingent on a robust body of evidence supporting its application. In the case of this compound, while its chemical identity is known, its role in molecular biology is currently undefined. The absence of specific experimental protocols, quantitative data, and visualizations of its interactions within biological systems means that it cannot be recommended as a tool for molecular biology research at this time. The scientific community has yet to publish findings that would enable the creation of an in-depth technical guide for its use in this field. Therefore, professionals seeking a fluorescent dye for molecular biology applications should consider well-documented and validated alternatives.

References

Lanasol yellow 4G safety and handling guidelines for labs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Lanasol Yellow 4G in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for this compound (C.I. Reactive Yellow 39), a reactive azo dye utilized in various laboratory applications. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a yellow powder with no discernible odor.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 70247-70-0[1][2]
Molecular Formula C19H12BrCl2N5Na2O8S2[2]
Molecular Weight 699.25 g/mol [2][3]
Appearance Yellow powder with no odor[1]
Solubility in Water 100 g/L at 30°C; 100 g/L at 90°C[1][4]
pH Value 7.5 - 9 (in a 1 g/L aqueous solution)[1]
Decomposition Temperature > 200°C[1]
Ignition Temperature > 400°C[1]

Toxicological Data

This compound presents certain health hazards that necessitate careful handling. The primary concerns are skin and respiratory sensitization.[1][5]

EndpointResultSpeciesMethod
Acute Oral Toxicity (LD50) > 2000 mg/kgRatNot Specified
Eye Irritation Non-irritantRabbitEC 83
Skin Irritation Non-irritantRabbitEC 83
Skin Sensitization SensitizingGuinea PigOECD 406
Respiratory Sensitization May cause sensitization by inhalationNot SpecifiedNot Specified
Dermal Toxicity (LD50) Data not available--
Inhalation Toxicity (LC50) Data not available--

Exposure Limits:

  • A Time-Weighted Average (TWA) of 0.1 mg/m³ is recommended by C.I.A - U.K.[1]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines a standard procedure for preparing a stock solution of this compound in a laboratory setting.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Appropriate volumetric flasks and caps

  • Magnetic stirrer and stir bars or shaker

  • Weighing paper or boat

  • Spatula

Procedure:

  • Preparation: Don all required Personal Protective Equipment (PPE) as outlined in the handling workflow. Ensure the chemical fume hood is operational.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a clean spatula and weighing paper/boat. Avoid creating dust.

  • Dissolving:

    • Transfer the weighed powder to a volumetric flask of the appropriate size.

    • Add a small amount of distilled/deionized water to the flask to wet the powder and form a slurry. This prevents clumping.

    • Gradually add more water, swirling the flask to dissolve the dye.

    • Once the powder is mostly dissolved, place a magnetic stir bar in the flask and place it on a magnetic stirrer, or cap the flask and place it on a shaker until the dye is fully dissolved.

    • Fill the flask to the calibration mark with water.

  • Storage: Cap the volumetric flask securely, label it clearly with the chemical name, concentration, date of preparation, and your initials. Store in a cool, dry, and dark place away from incompatible materials.

Diagrams

Standard Laboratory Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE): - Nitrile gloves - Safety glasses with side shields - Lab coat prep_hood Ensure Chemical Fume Hood is operational prep_ppe->prep_hood handling_weigh Weigh this compound powder in fume hood prep_hood->handling_weigh handling_dissolve Prepare solution in fume hood handling_weigh->handling_dissolve storage_store Store in a cool, dry, dark place in a labeled, sealed container handling_dissolve->storage_store cleanup_spill Clean up spills promptly (see emergency procedures) storage_store->cleanup_spill cleanup_waste Dispose of waste according to institutional and local regulations cleanup_spill->cleanup_waste cleanup_decon Decontaminate work surfaces cleanup_waste->cleanup_decon cleanup_ppe Remove and dispose of PPE correctly decon decon decon->cleanup_ppe

Caption: Standard laboratory workflow for handling this compound.

Emergency Procedures for Accidental Exposure to this compound

G cluster_exposure Accidental Exposure cluster_skin Skin Exposure Response cluster_eye Eye Exposure Response cluster_inhalation Inhalation Exposure Response exposure_skin Skin Contact skin_remove Remove contaminated clothing exposure_skin->skin_remove exposure_eye Eye Contact eye_rinse Immediately flush eyes with cool, clean running water for at least 15 minutes, holding eyelids open exposure_eye->eye_rinse exposure_inhalation Inhalation inhalation_fresh_air Move to fresh air exposure_inhalation->inhalation_fresh_air skin_wash Wash affected area with soap and plenty of water for at least 15 minutes skin_remove->skin_wash skin_medical Seek medical attention if symptoms develop skin_wash->skin_medical eye_medical Seek immediate medical attention eye_rinse->eye_medical inhalation_rest Rest in a comfortable position inhalation_fresh_air->inhalation_rest inhalation_medical Seek immediate medical attention if breathing difficulties or asthma-like symptoms occur inhalation_rest->inhalation_medical

Caption: Emergency procedures for accidental exposure to this compound.

Safe Handling and Storage

Engineering Controls:

  • Work with this compound powder in a well-ventilated area, preferably in a chemical fume hood or a downdraught weighing booth to minimize dust inhalation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves, such as long PVC gloves.[1]

  • Eye Protection: Safety glasses with side shields or a face shield are mandatory.[1]

  • Body Protection: A lab coat or overalls should be worn.[1]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a suitable dust mask or respirator should be used.[1]

Storage:

  • Store in a cool, dry area with adequate ventilation.[1]

  • Keep containers tightly closed when not in use.[1]

Spill and Waste Disposal

Spill Response:

  • In case of a spill, wear the appropriate PPE.

  • Dampen the spilled powder to avoid creating dust.[1]

  • Scoop the material into a labeled container for chemical waste disposal.[1]

  • Avoid allowing the substance to enter waterways, sewers, or drains.[1]

Waste Disposal:

  • Dispose of all waste, including contaminated containers, as chemical waste in accordance with local, state, and federal regulations.[1]

  • Incineration is a suitable disposal method. Landfill is not recommended.[1]

First Aid Measures

  • In case of skin contact: Wash the affected area with soap and plenty of running water and remove contaminated clothing. Seek medical attention.[1]

  • In case of eye contact: Immediately rinse with cool, clean running water for at least 15 minutes. Seek medical attention.[1]

  • If inhaled: Move the individual to fresh air and let them rest. If symptoms such as wheezing, shortness of breath, or asthma occur, seek immediate medical attention.[1]

  • If swallowed: Wash out the mouth with water and drink plenty of water. Seek medical advice.[1]

Advice to Doctor: Treat symptomatically. No specific antidote is known.[1]

References

Lanasol Yellow 4G: A Technical Guide on its Potential as a Research Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanasol Yellow 4G, a monoazo reactive dye developed by Ciba in 1966, has a long history of use in the textile industry for its vibrant color and high fastness on wool and silk.[1] While its primary application has been industrial, its inherent chemical properties, particularly the presence of an α-bromoacrylamide reactive group, suggest a potential for repurposing as a research dye for bioconjugation. This technical guide provides a comprehensive overview of the discovery, chemical properties, and a theoretical framework for the development of this compound as a research dye for labeling proteins and other biomolecules. This document outlines its chemical synthesis, known spectroscopic data, and proposes experimental protocols for its use in a research setting.

Discovery and Development

This compound (C.I. Reactive Yellow 39) was commercially introduced by Ciba (later Ciba-Geigy) in 1966 as part of the Lanasol range of reactive dyes.[1] These dyes were designed to form covalent bonds with fibers, providing excellent wash and light fastness. This compound is a single azo dye, characterized by the presence of an α-bromoacrylamide group, which is responsible for its reactivity.[1][2]

The synthesis of this compound involves a two-step process:

  • Diazotization: 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid is treated with a source of nitrous acid to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with 2,5-Bichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid to form the final this compound molecule.[2]

Chemical and Physical Properties

This compound is a green-light yellow powder with good solubility in water.[2] Its chemical structure and properties are summarized in the table below.

PropertyValue
Chemical Name disodium 4-[4-[5-(2-bromoprop-2-enoylamino)-2-sulfonato-phenyl]azo-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichloro-benzenesulfonate
C.I. Name Reactive Yellow 39
CAS Number 70247-70-0
Molecular Formula C₁₉H₁₂BrCl₂N₅Na₂O₈S₂
Molecular Weight 699.25 g/mol
Reactive Group α-bromoacrylamide
Absorption Maximum (λmax) 400 nm[3]
Emission Maximum (λem) Not reported in scientific literature
Molar Extinction Coefficient (ε) Not reported in scientific literature
Quantum Yield (Φ) Not reported in scientific literature

Potential as a Research Dye: The Chemistry of Bioconjugation

The utility of a dye in research, particularly in fluorescence-based applications, hinges on its ability to be covalently attached to a biomolecule of interest, a process known as bioconjugation. The α-bromoacrylamide reactive group of this compound provides a chemical handle for such conjugation. This group can react with nucleophilic side chains of amino acids in proteins, primarily the thiol group of cysteine and the amino group of lysine (B10760008).

The reaction with cysteine is proposed to occur via a Michael addition, while the reaction with lysine can also proceed through a similar mechanism. This covalent bond formation allows for the stable labeling of proteins for subsequent visualization and analysis.

Below is a diagram illustrating the potential reaction pathways for the conjugation of this compound to cysteine and lysine residues in a protein.

G cluster_0 This compound cluster_1 Protein cluster_2 Labeled Protein Dye This compound (α-bromoacrylamide) Protein Protein Dye->Protein Bioconjugation Labeled_Cys Cysteine-Dye Conjugate Dye->Labeled_Cys Michael Addition Labeled_Lys Lysine-Dye Conjugate Dye->Labeled_Lys Michael Addition Cysteine Cysteine (-SH) Protein->Cysteine contains Lysine Lysine (-NH2) Protein->Lysine contains G A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) C 3. Mix and Incubate (1-2 hours at RT, in dark) A->C B 2. Prepare this compound Solution (10 mg/mL in DMF/DMSO) B->C D 4. Quench Reaction (Add Tris-HCl) C->D E 5. Purify Labeled Protein (Size-Exclusion Chromatography) D->E F 6. Characterize Conjugate (Spectrophotometry) E->F

References

Methodological & Application

Application Notes and Protocols for Covalent Labeling of Antibodies with Lanasol Yellow 4G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol Yellow 4G is a reactive dye containing an α-bromoacrylamide functional group, making it suitable for the covalent labeling of proteins, particularly antibodies. This labeling technology is instrumental in a variety of biological assays, including immunofluorescence, flow cytometry, and enzyme-linked immunosorbent assays (ELISA), enabling the detection and quantification of specific antigens. The α-bromoacrylamide group primarily reacts with sulfhydryl groups of cysteine residues within the antibody structure, forming a stable thioether bond. This application note provides a detailed protocol for the covalent labeling of antibodies with this compound, including antibody preparation, conjugation, and purification of the resulting labeled antibody.

Principle of Reaction

The covalent labeling of antibodies with this compound is a two-step process. First, the disulfide bonds within the antibody, particularly in the hinge region, are partially reduced to generate free sulfhydryl (-SH) groups. This is a critical step as the α-bromoacrylamide moiety of this compound is highly reactive towards these free thiols. The subsequent step involves the nucleophilic attack of the thiolate anion on the β-carbon of the acrylamide, leading to the formation of a stable covalent thioether linkage. The reaction is most efficient at a neutral to slightly alkaline pH (7.0-7.5) to ensure the availability of the nucleophilic thiolate while minimizing potential side reactions with other amino acid residues such as lysine.

Materials and Reagents

  • Antibody to be labeled (e.g., IgG)

  • This compound

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine hydrochloride - TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Reagent: 2-Mercaptoethanol (B42355) or N-acetyl-cysteine

  • Purification column (e.g., size-exclusion chromatography column)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Spectrophotometer

Experimental Protocols

Antibody Preparation and Reduction
  • Antibody Solution Preparation : Prepare a solution of the antibody in Reaction Buffer at a concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds :

    • Prepare a fresh solution of the reducing agent (e.g., 10 mM TCEP in Reaction Buffer).

    • Add the reducing agent to the antibody solution to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically for each antibody.

    • Incubate the mixture at room temperature for 30-60 minutes.

This compound Labeling Reaction
  • Dye Solution Preparation : Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction :

    • Add the dissolved this compound to the reduced antibody solution. A 10- to 20-fold molar excess of the dye over the antibody is recommended as a starting point.[1][2]

    • Gently mix the reaction solution and incubate at room temperature for 1-2 hours, protected from light.

Quenching of the Reaction
  • Add a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 10 mM) to the reaction mixture to consume any unreacted this compound.

  • Incubate for 15-30 minutes at room temperature.

Purification of the Labeled Antibody
  • Separate the labeled antibody from the unreacted dye and other small molecules using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Collect the fractions containing the labeled antibody, which typically elute first.

  • Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and the maximum absorbance wavelength of this compound.

Determination of Degree of Labeling (DOL)
  • Measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and at the maximum absorbance wavelength of this compound (λmax).

  • Calculate the concentration of the antibody and the dye using the Beer-Lambert law:

    • Concentration of Antibody (M) = [A280 - (Adye × CF)] / ε_antibody

    • Concentration of Dye (M) = Adye / ε_dye

      • Where CF is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient.

  • Calculate the DOL:

    • DOL = (Concentration of Dye) / (Concentration of Antibody)

Quantitative Data Summary

ParameterRecommended Range/ValueReference
Antibody Concentration 1 - 10 mg/mLGeneral practice
Reducing Agent (TCEP) 1 - 10 mMGeneral practice
Dye:Antibody Molar Ratio 10:1 to 20:1[1][2]
Reaction pH 7.0 - 7.5[1]
Reaction Time 1 - 2 hours[1][2]
Reaction Temperature Room Temperature[1][2]

Visualizations

Antibody_Labeling_Workflow cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Ab Antibody Solution (1-10 mg/mL) Reduce Reduction with TCEP (1-10 mM, 30-60 min) Ab->Reduce Reduced_Ab Reduced Antibody (Free -SH groups) Conjugation Covalent Labeling (1-2 hours, RT) Reduced_Ab->Conjugation Dye This compound (10-20x molar excess) Dye->Conjugation Labeled_Ab_Mix Labeled Antibody Mixture Purify Size-Exclusion Chromatography Labeled_Ab_Mix->Purify Pure_Labeled_Ab Purified Labeled Antibody Purify->Pure_Labeled_Ab DOL DOL Calculation Pure_Labeled_Ab->DOL

Caption: Workflow for covalent labeling of antibodies with this compound.

Immunofluorescence_Signaling_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation & Translocation Primary_Ab Primary Antibody Kinase2->Primary_Ab Binding Gene Target Gene TF->Gene Gene Expression Ligand Ligand Ligand->Receptor Binding & Activation Secondary_Ab This compound Labeled Secondary Antibody Primary_Ab->Secondary_Ab Detection

References

Application Notes and Protocols for Staining Mammalian Cells with Lanasol Yellow 4G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol Yellow 4G, also known as C.I. Reactive Yellow 39, is a reactive fluorescent dye.[1][2] Its chemical structure includes an α-bromoacrylamide group, which allows it to form stable covalent bonds with primary amine groups on proteins.[3] This property makes it a potential candidate for labeling mammalian cells for various research applications, including fluorescence microscopy and flow cytometry. The dye exhibits a notable absorbance peak at approximately 400 nm, suggesting an optimal excitation wavelength in the violet range of the light spectrum. While traditionally used as a textile dye for wool and silk, its reactive nature opens possibilities for its use in biological staining.[1][4]

This document provides a detailed, step-by-step guide for the application of this compound for staining mammalian cells. The protocols are based on established methods for other amine-reactive fluorescent dyes and are intended as a starting point for experimental optimization.

Product Information

PropertyValue
Synonyms C.I. Reactive Yellow 39, Itowol Yellow 4GK[1]
CAS Number 70247-70-0[5]
Molecular Formula C₁₉H₁₂BrCl₂N₅Na₂O₈S₂[5]
Molecular Weight 699.25 g/mol [5]
Reactive Group α-bromoacrylamide[3]
Absorbance Maximum (λmax) ~400 nm

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A critical step for reproducible staining is the correct preparation and storage of the dye stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Bring the this compound powder and anhydrous DMSO to room temperature.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

  • Vortex the solution thoroughly to ensure the dye is completely dissolved.

  • Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: Staining of Mammalian Cells for Fluorescence Microscopy

This protocol outlines the general procedure for staining adherent or suspension mammalian cells with this compound. Optimization of the dye concentration and incubation time is crucial for achieving optimal staining with minimal cytotoxicity.

Materials:

  • Mammalian cells (adherent or in suspension)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), protein-free

  • Complete cell culture medium

  • Fluorescence microscope with appropriate filters (Excitation: ~400 nm)

Procedure:

  • Cell Preparation:

    • Adherent Cells: Seed cells on sterile coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached.

    • Suspension Cells: Culture cells to the desired density and then pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing:

    • Adherent Cells: Gently aspirate the culture medium and wash the cells twice with pre-warmed, protein-free PBS.

    • Suspension Cells: Resuspend the cell pellet in protein-free PBS and centrifuge again. Repeat this wash step twice.

  • Staining Solution Preparation:

    • Prepare a working solution of this compound by diluting the 10 mM stock solution in protein-free PBS. A starting concentration range of 1-10 µM is recommended for initial optimization. It is critical to perform a titration to determine the optimal concentration for your specific cell type and application.

  • Staining:

    • Adherent Cells: Add a sufficient volume of the this compound working solution to cover the cells on the coverslip.

    • Suspension Cells: Resuspend the washed cell pellet in the this compound working solution.

    • Incubate the cells for 15-30 minutes at room temperature, protected from light. The optimal incubation time may vary and should be determined experimentally.

  • Washing:

    • Adherent Cells: Gently aspirate the staining solution and wash the cells three times with complete cell culture medium or PBS.

    • Suspension Cells: Pellet the cells by centrifugation, discard the supernatant, and resuspend the cells in complete cell culture medium or PBS. Repeat this wash step twice.

  • Imaging:

    • Mount the coverslips with stained adherent cells on a microscope slide.

    • Transfer a sample of the stained suspension cells to a microscope slide.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for excitation around 400 nm. The emission wavelength should be determined empirically, but is expected to be in the green-yellow range of the spectrum.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended RangeNotes
Dye Concentration 1 - 10 µMTitration is essential to determine the optimal concentration that provides bright staining with minimal background and cytotoxicity.
Incubation Time 15 - 30 minutesShorter incubation times may be sufficient and can help to reduce potential artifacts.
Incubation Temperature Room TemperatureStaining at 4°C can be tested to potentially reduce internalization of the dye in live cells.
Staining Buffer Protein-free PBSThe presence of protein in the buffer will lead to quenching of the reactive dye.

Diagrams

Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_image Imaging Adherent Adherent Cells on Coverslips Wash1 Wash with Protein-Free PBS Adherent->Wash1 Suspension Suspension Cells in Tube Suspension->Wash1 Prepare_Dye Prepare this compound Working Solution (1-10 µM) Stain Incubate with Dye (15-30 min, RT, protected from light) Wash1->Stain Prepare_Dye->Stain Wash2 Wash with Complete Medium or PBS Stain->Wash2 Image Fluorescence Microscopy (Ex: ~400 nm) Wash2->Image

Caption: Experimental workflow for staining mammalian cells with this compound.

Reaction_Mechanism Dye This compound (α-bromoacrylamide) Covalent_Bond Stable Covalent Bond (Fluorescently Labeled Protein) Dye->Covalent_Bond Reacts with Protein Cellular Protein (Primary Amine) Protein->Covalent_Bond

Caption: Reaction mechanism of this compound with cellular proteins.

References

Application Notes: Lanasol Yellow 4G for Tracking Protein Localization in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lanasol Yellow 4G, also known as Reactive Yellow 39, is a multifunctional reactive azo dye.[1][2] While traditionally used in the textile industry, its chemical structure contains a reactive group that presents a potential for bioconjugation, making it a candidate for fluorescently labeling proteins. This document outlines a potential application and hypothetical protocol for utilizing this compound to track protein localization in living cells. This approach is based on established principles of bioconjugation and live-cell imaging, as direct studies for this specific application are not currently available.

Principle

The core principle involves the covalent conjugation of this compound to a protein of interest (POI). The dye possesses a reactive group, likely the bromoacryl group, which can form a stable covalent bond with nucleophilic residues on the protein surface, such as cysteine or lysine. Once labeled, the fluorescent properties of this compound allow for the visualization and tracking of the POI's subcellular localization and dynamics in real-time using fluorescence microscopy.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₁₉H₁₂BrCl₂N₅Na₂O₈S₂[1][3][4]
Molecular Weight 699.25 g/mol [4]
CAS Number 70247-70-0[4][5]
Appearance Yellow Powder[6]
Solubility Soluble in water[6]
Synonyms Reactive Yellow 39[2]

Experimental Protocols

1. Protocol for Covalent Labeling of Protein of Interest (POI) with this compound

This protocol describes the hypothetical steps for conjugating this compound to a purified protein.

Materials:

  • Purified Protein of Interest (POI) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., PD-10)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Store the stock solution at -20°C, protected from light.

  • Protein Preparation:

    • Ensure the purified POI is at a concentration of 1-5 mg/mL in a buffer free of primary amines (e.g., Tris) or thiols (e.g., DTT), as these will compete with the labeling reaction.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking, protected from light.

  • Removal of Unconjugated Dye:

    • Separate the labeled protein from the unconjugated dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the protein-containing fractions. Successful labeling will be indicated by a yellow color co-eluting with the protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the labeled protein solution at 280 nm (for protein) and the maximum absorbance wavelength for this compound (to be determined empirically, likely in the 400-450 nm range).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law. Note: The extinction coefficient for this compound conjugated to a protein will need to be determined.

2. Protocol for Live-Cell Imaging of this compound-Labeled Protein

This protocol outlines the introduction of the labeled protein into live cells and subsequent imaging.

Materials:

  • This compound-labeled POI

  • Cultured mammalian cells

  • Cell culture medium

  • Microscope coverslips or imaging dishes

  • Transfection reagent or microinjection setup

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips at an appropriate density and allow them to adhere overnight.

  • Introduction of Labeled Protein into Cells:

    • Option A: Microinjection: Directly inject the this compound-POI into the cytoplasm of the target cells. This method is precise but low-throughput.

    • Option B: Cell-Permeating Peptides (CPPs): Co-incubate the labeled protein with a CPP to facilitate its entry into the cells.

    • Option C: Lipofection: Use a suitable transfection reagent to deliver the labeled protein into the cells. This method's efficiency will depend on the protein and cell type.

  • Live-Cell Imaging:

    • After introducing the labeled protein, wash the cells with fresh, pre-warmed culture medium.

    • Mount the dish or coverslip onto the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).

    • Acquire images using a filter set appropriate for the excitation and emission spectra of this compound. Time-lapse imaging can be performed to track protein dynamics.

  • Data Analysis:

    • Analyze the acquired images to determine the subcellular localization of the POI. Co-localization with organelle-specific markers can be performed to identify specific compartments.[7]

    • Track the movement of fluorescent puncta over time to analyze protein dynamics.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_imaging Live-Cell Imaging POI Purified Protein of Interest Conjugation Conjugation Reaction POI->Conjugation Lanasol This compound Lanasol->Conjugation Purification Purification (Desalting Column) Conjugation->Purification Labeled_POI Lanasol-POI Conjugate Purification->Labeled_POI Delivery Protein Delivery (e.g., Microinjection) Labeled_POI->Delivery Cells Cultured Live Cells Cells->Delivery Imaging Fluorescence Microscopy Delivery->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Experimental workflow for protein tracking.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor POI_inactive POI (Inactive) Receptor->POI_inactive Activation POI_active POI (Active) POI_inactive->POI_active Conformational Change Downstream Downstream Effector POI_active->Downstream Transcription Gene Transcription POI_active->Transcription Translocation Downstream->Transcription Ligand Extracellular Ligand Ligand->Receptor

Caption: Hypothetical signaling pathway.

Considerations and Limitations

  • Cytotoxicity: The potential toxicity of this compound and its conjugate to live cells must be thoroughly evaluated.

  • Photostability: The photostability of this compound under prolonged laser exposure during time-lapse imaging is unknown and needs to be characterized.

  • Quantum Yield: The fluorescence quantum yield of the dye when conjugated to a protein is a critical factor for signal-to-noise and needs to be determined.

  • Specificity: The labeling reaction may not be specific to a single site on the protein, potentially leading to a heterogeneous population of labeled proteins.

  • Alternative Methods: Established methods for tracking protein localization in live cells, such as the use of fluorescent proteins (e.g., GFP)[] or specific labeling systems like HaloTag®[9], are generally more robust and specific. These methods avoid the need for protein purification and subsequent introduction into cells.

While this compound presents a theoretical possibility for labeling and tracking proteins in live cells due to its reactive nature, significant research and development would be required to validate this application. The protocols provided here are hypothetical and serve as a starting point for such an investigation. Researchers should carefully consider the limitations and compare this approach with existing, well-established methods for live-cell protein imaging.

References

Application Notes and Protocols for Lanasol Yellow 4G in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes and protocols are provided as a guideline for the potential use of Lanasol Yellow 4G in flow cytometry. As of the latest literature review, there are no specific published applications of this compound for flow cytometry analysis. The following information is based on the known chemical properties of this compound as a reactive dye and the general principles of viability staining in flow cytometry. It is crucial that researchers independently validate and optimize these protocols for their specific experimental conditions.

Introduction

This compound is a reactive azo dye containing an α-bromoacrylamide group.[1] This reactive group has the potential to form covalent bonds with primary amines, which are abundant in proteins.[2] In flow cytometry, amine-reactive dyes are frequently used to assess cell viability. The principle behind this application is the differential permeability of live and dead cells.

Live cells, with their intact cell membranes, are largely impermeable to these dyes. Therefore, only the primary amines on the cell surface are available to react, resulting in dim staining. In contrast, dead or dying cells have compromised cell membranes, allowing the dye to enter the cytoplasm and react with the abundant intracellular proteins. This leads to a significantly brighter fluorescent signal, enabling the discrimination of live and dead cell populations.[3][4][5]

The known absorbance maximum of this compound is approximately 400 nm, suggesting that it can be excited by the violet laser of a flow cytometer.[6] However, its emission spectrum is not documented in the available literature and would need to be determined empirically.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Chemical Formula C₁₉H₁₄BrCl₂N₅NaO₈S₂
Molecular Weight ~678.3 g/mol
Appearance Yellow Powder
Absorbance Maximum (λmax) ~400 nm[6]
Reactive Group α-bromoacrylamide[2]
Hypothetical Flow Cytometry Data Summary

The following table illustrates the expected results from a flow cytometry experiment using this compound as a viability dye.

PopulationThis compound StainingExpected Forward Scatter (FSC)Expected Side Scatter (SSC)
Live Cells DimNormalLow
Dead Cells BrightLow to NormalHigh
Debris VariableLowLow

Experimental Protocols

Protocol 1: Determination of Optimal Staining Concentration of this compound

Objective: To determine the optimal concentration of this compound for discriminating between live and dead cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), protein-free

  • Cell suspension of interest (e.g., Jurkat cells)

  • Heat-killed or ethanol-treated cells (as a positive control for dead cells)

  • Flow cytometer with a violet laser (e.g., 405 nm)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in high-quality DMSO to a concentration of 1 mg/mL. Vortex to ensure it is fully dissolved.

  • Prepare cell suspensions:

    • Prepare a suspension of live cells at a concentration of 1 x 10⁶ cells/mL in protein-free PBS.

    • Prepare a suspension of dead cells by heating a separate aliquot of the cell suspension at 65°C for 10 minutes or by treating with 70% ethanol (B145695) for 10 minutes. Mix live and dead cells in a 1:1 ratio.

  • Titration of this compound:

    • Prepare a series of dilutions of the this compound stock solution in protein-free PBS. A suggested starting range is from 0.1 µg/mL to 10 µg/mL.

    • Add each concentration of the diluted dye to 1 mL of the mixed live/dead cell suspension.

  • Staining: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Wash: Wash the cells twice with 2 mL of flow cytometry staining buffer (e.g., PBS with 2% FBS). Centrifuge at 300-400 x g for 5 minutes between washes.

  • Resuspend: Resuspend the cell pellet in 500 µL of flow cytometry staining buffer.

  • Data Acquisition: Acquire data on a flow cytometer using the violet laser for excitation. The emission should be collected using a filter appropriate for yellow fluorescence (e.g., 575/26 nm bandpass filter, although this needs to be optimized).

  • Analysis: Analyze the data to determine the concentration of this compound that provides the best separation between the live (dim) and dead (bright) cell populations.

Protocol 2: Viability Staining with this compound for Flow Cytometry

Objective: To stain a cell sample with this compound to exclude dead cells from analysis.

Materials:

  • This compound stock solution (as prepared in Protocol 1)

  • Cell suspension for analysis

  • Protein-free PBS

  • Flow cytometry staining buffer

  • Flow cytometer with a violet laser

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your experimental sample at a concentration of 1 x 10⁶ cells/mL in protein-free PBS.

  • Staining: Add the pre-determined optimal concentration of this compound to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Wash: Wash the cells twice with 2 mL of flow cytometry staining buffer.

  • Antibody Staining (Optional): If performing subsequent antibody staining for cell surface markers, proceed with your established protocol.

  • Fixation and Permeabilization (Optional): If staining for intracellular targets, cells can be fixed and permeabilized after this compound staining.

  • Data Acquisition: Resuspend the cells in an appropriate volume of flow cytometry staining buffer and acquire data on the flow cytometer.

  • Gating Strategy: During analysis, create a gate to exclude the this compound-bright (dead) cells from your population of interest.

Visualizations

Proposed Mechanism of this compound in Viability Staining

G cluster_live Live Cell cluster_dead Dead Cell Live_Cell Intact Membrane Surface_Proteins Surface Amines Lanasol_Dim Dim Fluorescence Surface_Proteins->Lanasol_Dim Covalent Bonding Dead_Cell Compromised Membrane Intracellular_Proteins Intracellular Amines Lanasol_Bright Bright Fluorescence Intracellular_Proteins->Lanasol_Bright Covalent Bonding Lanasol This compound Lanasol->Live_Cell Limited Entry Lanasol->Dead_Cell Free Entry

Caption: Proposed mechanism of this compound for cell viability.

Experimental Workflow for Viability Staining

G Start Start: Single-Cell Suspension Stain Incubate with This compound Start->Stain Wash1 Wash Cells Stain->Wash1 Antibody_Stain Surface Antibody Staining (Optional) Wash1->Antibody_Stain Acquire Acquire on Flow Cytometer Wash1->Acquire No Optional Steps Wash2 Wash Cells Antibody_Stain->Wash2 Fix_Perm Fixation & Permeabilization (Optional) Wash2->Fix_Perm Intracellular_Stain Intracellular Antibody Staining (Optional) Fix_Perm->Intracellular_Stain Intracellular_Stain->Acquire Analyze Analyze Data: Gate out dead cells Acquire->Analyze

Caption: General workflow for cell viability staining.

References

Application Notes and Protocols for Lanasol Yellow 4G Staining of Fixed Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Lanasol Yellow 4G is a reactive azo dye, traditionally used in the textile industry for dyeing protein fibers such as wool.[1][2] Its reactive nature suggests a potential for covalent binding to tissue components, which could provide a stable and permanent stain for histological analysis. Azo dyes are organic compounds characterized by the presence of one or more azo groups (—N=N—) and are widely used in histology to selectively color different components of cells and tissues.[3][4] While this compound is described as a multifunctional dye for biological experiments, a standardized protocol for its use on fixed tissue samples has not been established.[5][6][7]

These application notes provide a proposed, hypothetical protocol for the use of this compound as a histological stain for formalin-fixed, paraffin-embedded (FFPE) tissue sections. The provided methodologies are based on the general principles of reactive dye chemistry and standard histological techniques.[8][9] Researchers should consider this a starting point for developing a specific and optimized staining protocol for their particular tissue and target of interest.

Principle of Staining

Reactive dyes, like this compound, form covalent bonds with nucleophilic groups present in tissues, such as the amine groups in proteins.[8][10] This covalent interaction is anticipated to result in a highly stable and intense stain that can withstand subsequent processing steps. The specificity of the staining will likely depend on the density and accessibility of these reactive sites within different tissue structures.

Materials and Reagents

  • This compound (C.I. Reactive Yellow 39)

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized or distilled water

  • Staining buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Mounting medium (aqueous or permanent)

  • Coplin jars or a staining rack

  • Microwave or water bath for heat-induced epitope retrieval (optional, for optimization)

Proposed Experimental Protocol

This protocol is a suggested starting point and will likely require optimization for specific applications.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Hydrate sections by sequential immersion in 95% ethanol and 70% ethanol for 3 minutes each.

    • Rinse slides in running tap water for 5 minutes.

    • Finally, rinse in distilled water.

  • Staining with this compound:

    • Prepare a stock solution of this compound (e.g., 1% w/v in distilled water).

    • Dilute the stock solution in the desired staining buffer to the working concentration (see Table 1 for suggested starting points).

    • Immerse the slides in the this compound staining solution.

    • Incubate at the selected temperature and for the desired duration (see Table 1 for suggested starting points).

  • Washing and Differentiation:

    • Rinse the slides briefly in the staining buffer to remove excess stain.

    • If differentiation is necessary to reduce background staining, a brief rinse in a slightly acidic or basic solution could be tested. The optimal differentiation solution will need to be determined empirically.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanols (70%, 95%, and two changes of 100%) for 3 minutes each.

    • Clear the sections in two changes of xylene for 5 minutes each.

    • Mount the coverslip with a permanent mounting medium.

Data Presentation: Optimization Parameters

The following tables provide hypothetical starting ranges for the key parameters that will require optimization for successful staining with this compound.

ParameterRange to TestRationale
This compound Concentration 0.01% - 0.5% (w/v)To determine the optimal balance between staining intensity and background.
Staining Buffer pH 6.0 - 8.5The pH can influence the reactivity of the dye and the charge of tissue components.[11]
Incubation Time 10 - 60 minutesTo achieve sufficient staining without overstaining.
Incubation Temperature Room Temperature - 60°CIncreased temperature can enhance the rate of the reaction.[11]

Table 1: Suggested Starting Ranges for Optimization of this compound Staining.

Staining OutcomePossible CauseSuggested Solution
Weak or No Staining - Inactive dye- Suboptimal pH- Insufficient incubation time/temperature- Low concentration of reactive sites in the tissue- Use fresh dye solution- Test a range of pH values- Increase incubation time and/or temperature- Consider an antigen retrieval-like step to unmask reactive sites
High Background Staining - Dye concentration too high- Inadequate washing- Non-specific binding- Decrease dye concentration- Increase washing time or use a different wash buffer- Add a blocking step (e.g., with a non-reactive protein solution) before staining
Uneven Staining - Incomplete deparaffinization- Air bubbles trapped on the slide- Uneven application of the staining solution- Ensure complete removal of paraffin- Carefully apply coverslips or immerse slides fully- Use a staining rack for even immersion

Table 2: Troubleshooting Guide for this compound Staining.

Visualizations

G Experimental Workflow for this compound Staining cluster_prep Tissue Preparation cluster_staining Staining cluster_post_staining Post-Staining Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Xylene, Ethanol series Staining_Solution Prepare this compound Solution Rehydration->Staining_Solution Incubation Incubate Slides Staining_Solution->Incubation Washing Washing Incubation->Washing Dehydration Dehydration Washing->Dehydration Ethanol series Clearing Clearing Dehydration->Clearing Xylene Mounting Mounting Clearing->Mounting

Caption: A flowchart illustrating the proposed experimental workflow for staining fixed tissue sections with this compound.

G Troubleshooting Logic for this compound Staining Start Start Observe_Staining Observe Staining Result Start->Observe_Staining Weak_Staining Weak or No Staining Observe_Staining->Weak_Staining Weak High_Background High Background Observe_Staining->High_Background High Background Uneven_Staining Uneven Staining Observe_Staining->Uneven_Staining Uneven Optimal_Staining Optimal Staining Observe_Staining->Optimal_Staining Good Increase_Concentration Increase Dye Concentration Weak_Staining->Increase_Concentration Increase_Time_Temp Increase Time/Temperature Weak_Staining->Increase_Time_Temp Check_pH Optimize pH Weak_Staining->Check_pH Decrease_Concentration Decrease Dye Concentration High_Background->Decrease_Concentration Improve_Washing Improve Washing High_Background->Improve_Washing Check_Deparaffinization Check Deparaffinization Uneven_Staining->Check_Deparaffinization Careful_Application Ensure Even Application Uneven_Staining->Careful_Application

Caption: A decision tree diagram to guide troubleshooting of the proposed this compound staining protocol.

References

Application Notes and Protocols: Lanasol Yellow 4G Working Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol Yellow 4G, also known as C.I. Reactive Yellow 39, is a multifunctional reactive dye.[1][2] Its utility spans various fields, from traditional textile dyeing to serving as a tool in biological experiments for observing cellular structures, tracking biomolecules, and evaluating cell functions.[3][4][5] As a reactive dye, it forms a covalent bond with substrates, a characteristic that is harnessed in diverse research and development applications.[6] Proper dissolution and preparation of working solutions are critical for achieving reliable and reproducible experimental outcomes.

This document provides detailed protocols for the preparation of this compound solutions, data on its solubility, and guidelines for storage.

Chemical and Physical Properties

  • Molecular Formula: C₁₉H₁₂BrCl₂N₅Na₂O₈S₂[1][7]

  • Molecular Weight: 699.25 g/mol [1]

  • Appearance: Greenish-light yellow powder[1]

  • Synonyms: C.I. Reactive Yellow 39[1][2]

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for preparing this compound solutions.

ParameterValue & ConditionsSource(s)
Aqueous Solubility 100 g/L in water at 90°C[1]
Recommended pH (Dyeing) Acid bath: pH 5.0 - 7.0 (for exhaustion)[1][6]
Recommended pH (Fixation) Alkaline: pH 8.5 - 11.0 (for covalent bonding)[1][8]
Storage (Powder) Store in a dry, dark, and ventilated place in a closed container.[9]
Storage (Solution) Aqueous solutions are prone to hydrolysis, especially under alkaline conditions. Prepare fresh, particularly if alkali has been added.[8][10][11]

Experimental Protocols

Safety Precautions
  • Inhalation: Inhalation of reactive dye dust can be hazardous. Always handle the powder in a well-ventilated area or in a fume hood and wear a protective mask.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves (long, impervious), safety glasses or a face shield, and a lab coat.[9]

  • Handling: Avoid contact with skin and eyes.[9]

Protocol for Preparing an Aqueous Stock Solution (e.g., 10 mg/mL)

This protocol describes the preparation of a concentrated stock solution that can be diluted for various applications.

Materials:

  • This compound powder

  • High-purity deionized (DI) or distilled water (ddH₂O)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Warming plate

  • Volumetric flask

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.

  • Pasting: Transfer the powder to a beaker. Add a small amount of room temperature DI water (e.g., 1-2 mL) and mix to form a smooth, uniform paste. This prevents the formation of clumps when adding a larger volume of solvent.[6]

  • Dissolution: Place the beaker on a magnetic stirrer. Gradually add approximately 8 mL of DI water while stirring continuously.

  • Warming: Gently warm the solution to 50-80°C while stirring.[6] Do not boil. The solubility of this compound significantly increases with temperature.[1]

  • Cooling & pH Adjustment: Once the dye is fully dissolved, remove the beaker from the heat and allow it to cool to room temperature. If a specific pH is required for stability or the intended application, adjust it at this stage. For a neutral stock solution, check the pH and adjust to ~7.0 if necessary using dilute acid or base.

  • Final Volume: Transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of DI water and add it to the flask to ensure a complete transfer. Add DI water to the 10 mL mark.

  • Storage: Store the stock solution in a dark container, protected from light. For short-term storage, refrigeration at 4°C is recommended. Due to the risk of hydrolysis, long-term storage is not advised; preparing fresh solutions is best practice.[8]

Protocol for Preparing a Working Solution

The preparation of a final working solution is highly dependent on the specific application (e.g., protein labeling, cell staining, fabric dyeing). The key step is the reaction of the dye with the substrate, which is typically initiated under alkaline conditions.

Materials:

  • This compound stock solution

  • Appropriate buffer for the experiment (e.g., Phosphate-Buffered Saline (PBS), Sodium Bicarbonate buffer)

  • Alkali solution (e.g., Sodium Carbonate (soda ash)) for fixation, if required.[6][8]

Procedure:

  • Dilution: Dilute the stock solution to the desired final concentration using the appropriate experimental buffer.

  • Exhaustion/Incubation: Add the diluted dye solution to your substrate (e.g., cells, protein solution, fabric). Allow an incubation period for the dye to associate with the substrate. In dyeing, this is known as the exhaustion step.[6]

  • Fixation (Covalent Bonding): To initiate the covalent reaction, increase the pH of the solution to an alkaline range (pH 8.5-11).[1][8] This is often achieved by adding a pre-calculated amount of an alkali like sodium carbonate. The optimal pH and incubation time will depend on the substrate and temperature.

  • Washing: After the reaction is complete, wash the substrate thoroughly to remove any unreacted, hydrolyzed dye. This is a critical step to reduce background signal and ensure only covalently bound dye remains.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound stock solution.

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh 1. Weigh Powder paste 2. Create Paste (with cold water) weigh->paste dissolve 3. Add Solvent (e.g., ddH₂O) paste->dissolve warm 4. Warm & Stir (50-80°C) dissolve->warm cool 5. Cool to RT warm->cool adjust 6. Adjust Volume & pH cool->adjust store 7. Store Stock Solution (Dark, 4°C) adjust->store dilute 8. Dilute Stock (in buffer) store->dilute Use Stock incubate 9. Incubate with Substrate dilute->incubate fix 10. Initiate Reaction (add alkali, raise pH) incubate->fix wash 11. Wash to Remove Unbound Dye fix->wash

Caption: Workflow for this compound Solution Preparation.

References

Application Notes: Lanasol Yellow 4G for Chromogenic In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In situ hybridization (ISH) is a powerful technique used to visualize specific DNA or RNA sequences within the context of cellular and tissue morphology.[1][2][3] Chromogenic in situ hybridization (CISH) utilizes an enzymatic reaction to deposit a colored precipitate at the site of probe hybridization, allowing for detection with a standard bright-field microscope.[1][4] This application note describes a proposed method for the use of Lanasol Yellow 4G, a multifunctional reactive dye, as a novel chromogen for CISH.

This compound is a reactive azo dye that can form stable covalent bonds, a property that may offer advantages in signal stability and permanence.[5] The proposed method leverages the principles of tyramide signal amplification (TSA), where a horseradish peroxidase (HRP)-conjugated probe or antibody catalyzes the deposition of a reactive substrate, in this case, a modified this compound-tyramide conjugate. This approach allows for the amplification of the signal, enhancing the detection of low-copy nucleic acid targets.

Principle of the Method

The this compound CISH method is based on the indirect detection of a hapten-labeled nucleic acid probe. The general workflow involves:

  • Tissue Preparation: Fixation and permeabilization of the tissue sample to preserve morphology and allow probe entry.

  • Hybridization: A nucleic acid probe labeled with a hapten (e.g., Digoxigenin - DIG or Biotin) is hybridized to the target DNA or RNA sequence within the tissue.

  • Immunodetection: An antibody conjugated to an enzyme, typically horseradish peroxidase (HRP), specifically binds to the hapten on the probe.

  • Signal Amplification and Deposition: In the presence of hydrogen peroxide, the HRP enzyme catalyzes the conversion of a this compound-tyramide conjugate into a highly reactive, short-lived intermediate. This reactive intermediate covalently binds to nearby tyrosine residues on proteins at the site of the HRP localization.

  • Visualization: The accumulation of the this compound molecules results in a bright yellow, insoluble precipitate that can be visualized using bright-field microscopy.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
This compoundMedchemExpressHY-D0665
Tyramine HydrochlorideSigma-AldrichT2879
HRP-conjugated Anti-Digoxigenin AntibodyRoche11207733910
HRP-conjugated StreptavidinThermo Fisher21126
Hydrogen Peroxide (30%)Sigma-AldrichH1009
Amplification Buffer (e.g., PBS with 0.0015% H₂O₂)N/AN/A
Hybridization BufferN/AN/A
Proteinase KThermo FisherAM2546
XyleneSigma-Aldrich534056
Ethanol (B145695) (100%, 95%, 70%)Sigma-AldrichE7023
DEPC-treated WaterThermo FisherAM9920
Hematoxylin CounterstainVector LabsH-3401

Note: The synthesis of this compound-tyramide is a custom procedure and is not commercially available. This would need to be performed in a chemistry laboratory.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific tissues and probes.

Tissue Preparation (Paraffin-Embedded Sections)
  • Bake slides at 60°C for 1 hour.[6]

  • Deparaffinize sections in xylene (2 changes, 5 minutes each).

  • Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).

  • Rinse in DEPC-treated water for 5 minutes.

  • Perform antigen retrieval (if necessary for the specific probe and target).

  • Digest with Proteinase K (concentration and time to be optimized, e.g., 10-20 µg/mL for 10-15 minutes at 37°C) to improve probe penetration.[7]

  • Wash in DEPC-treated water.

Probe Hybridization
  • Apply hybridization buffer to the tissue section and pre-hybridize for 1-2 hours at the determined hybridization temperature.

  • Denature the hapten-labeled probe by heating to 80-95°C for 5 minutes, then immediately place on ice.

  • Dilute the denatured probe in hybridization buffer.

  • Remove the pre-hybridization solution and apply the probe solution to the tissue section.

  • Cover with a coverslip and incubate overnight in a humidified chamber at the optimal hybridization temperature (e.g., 37-65°C, depending on the probe).[8]

Post-Hybridization Washes
  • Carefully remove the coverslips.

  • Wash slides in a stringent wash buffer (e.g., 0.2X SSC at 65°C) to remove non-specifically bound probe. The stringency should be optimized for the specific probe.

  • Wash in a less stringent buffer (e.g., 2X SSC) at room temperature.

Immunodetection and Signal Amplification
  • Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.

  • Wash in wash buffer (e.g., PBS with 0.1% Tween-20, PBST).

  • Block non-specific antibody binding with a blocking solution (e.g., 10% normal goat serum in PBST) for 1 hour.[8]

  • Incubate with HRP-conjugated anti-hapten antibody (e.g., anti-DIG-HRP) diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Wash thoroughly in PBST (3 changes, 5 minutes each).

  • Prepare the this compound-tyramide working solution by diluting the stock in amplification buffer containing a low concentration of hydrogen peroxide (e.g., 0.0015%).

  • Apply the working solution to the tissue and incubate for 5-10 minutes at room temperature.

  • Stop the reaction by washing thoroughly in PBST.

Counterstaining and Mounting
  • Counterstain with a suitable nuclear counterstain like Hematoxylin to provide morphological context.

  • Dehydrate the sections through a graded ethanol series.

  • Clear in xylene and mount with a permanent mounting medium.

Data Presentation

Table 1: Hypothetical Optimization of this compound-Tyramide Concentration

Concentration (µg/mL)Signal IntensityBackground StainingSignal-to-Noise Ratio
1+-Moderate
5+++/-Good
10++++Optimal
20+++++Poor

Table 2: Hypothetical Incubation Time Optimization

Incubation Time (minutes)Signal IntensityBackground Staining
2+-
5+++/-
10 +++ +
15+++++

Visualizations

Lanasol_Yellow_4G_CISH_Workflow cluster_prep Tissue Preparation cluster_hyb Hybridization cluster_det Detection cluster_vis Visualization Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration 1 Permeabilization Permeabilization Rehydration->Permeabilization 2 Probe_Application Probe_Application Permeabilization->Probe_Application 3 Overnight_Incubation Overnight_Incubation Probe_Application->Overnight_Incubation 4 Post_Hyb_Washes Post_Hyb_Washes Overnight_Incubation->Post_Hyb_Washes 5 Blocking Blocking Post_Hyb_Washes->Blocking 6 Antibody_Incubation Antibody_Incubation Blocking->Antibody_Incubation 7 Lanasol_Tyramide_Incubation Lanasol_Tyramide_Incubation Antibody_Incubation->Lanasol_Tyramide_Incubation 8 Counterstain Counterstain Lanasol_Tyramide_Incubation->Counterstain 9 Dehydration_Mounting Dehydration_Mounting Counterstain->Dehydration_Mounting 10 Microscopy Microscopy Dehydration_Mounting->Microscopy 11

Caption: Experimental workflow for this compound CISH.

Signal_Amplification_Pathway Target_Nucleic_Acid Target Nucleic Acid Hapten_Probe Hapten-Labeled Probe (e.g., DIG-Probe) Target_Nucleic_Acid->Hapten_Probe Hybridization HRP_Antibody HRP-conjugated Antibody (e.g., Anti-DIG-HRP) Hapten_Probe->HRP_Antibody Binding Reactive_Intermediate Reactive Lanasol Intermediate HRP_Antibody->Reactive_Intermediate Catalysis H2O H₂O HRP_Antibody->H2O Lanasol_Tyramide This compound-Tyramide Lanasol_Tyramide->Reactive_Intermediate Deposited_Signal Deposited Yellow Signal (Covalent Bonds) Reactive_Intermediate->Deposited_Signal Covalent Deposition on nearby proteins H2O2 H₂O₂ H2O2->HRP_Antibody

Caption: Proposed signaling pathway for this compound deposition.

Troubleshooting

IssuePossible CauseSuggested Solution
No Signal - Inefficient probe hybridization- Inactive HRP enzyme- Incorrect pH of buffers- Optimize hybridization temperature and time.- Use fresh H₂O₂ and ensure proper storage of HRP conjugate.- Verify the pH of all buffers, especially the amplification buffer.
High Background - Incomplete deparaffinization- Insufficient blocking- Probe concentration too high- Extend deparaffinization time.- Increase blocking time or use a different blocking reagent.- Titrate the probe to find the optimal concentration.[7]
Weak Signal - Insufficient permeabilization- Low probe concentration- Short tyramide incubation- Optimize Proteinase K treatment.- Increase probe concentration.- Increase this compound-tyramide incubation time.
Non-specific Staining - Inadequate post-hybridization washes- Endogenous peroxidase activity- Increase the stringency and duration of post-hybridization washes.- Ensure complete inactivation of endogenous peroxidases with 3% H₂O₂.

Conclusion

The use of this compound as a chromogen in CISH offers a promising alternative for the detection of nucleic acids in tissue sections. Its reactive nature suggests the potential for generating a highly stable and permanent signal. The proposed protocol, based on tyramide signal amplification, provides a framework for the application of this novel chromogen. Researchers and drug development professionals can adapt and optimize this method for their specific targets and tissues, potentially expanding the palette of chromogens available for bright-field in situ hybridization.

References

Application Notes and Protocols: Labeling Oligonucleotides with Lanasol Yellow 4G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol Yellow 4G is a reactive dye containing an α-bromoacrylamide functional group, which makes it suitable for covalently labeling biomolecules.[1][2] This document provides a detailed protocol for the conjugation of this compound to amino-modified oligonucleotides. Such labeled oligonucleotides are valuable tools in various molecular biology and diagnostic applications, including fluorescence microscopy, FRET studies, and in-vivo imaging.[3][4]

The protocol outlines the necessary steps for successful conjugation, including the preparation of reagents, the labeling reaction, and the purification of the final product. The α-bromoacrylamide group of this compound reacts with primary amino groups introduced onto the oligonucleotide, forming a stable covalent bond.[2] Careful control of reaction conditions, particularly pH, is crucial to ensure efficient labeling while minimizing hydrolysis of the reactive dye.[2]

Data Summary

The following table summarizes the key quantitative parameters for the labeling protocol.

ParameterValue/RangeNotes
Oligonucleotide Concentration 10-100 µMHigher concentrations can improve reaction kinetics.
This compound Concentration 10-50 fold molar excess over oligonucleotideA higher excess can drive the reaction to completion but may require more extensive purification.
Reaction Buffer 0.1 M Sodium Bicarbonate or Borate BufferMust be amine-free.
Reaction pH 8.0 - 9.0Slightly alkaline pH facilitates the reaction of the amino group. While Lanasol dyes are applied to wool at acidic to neutral pH to prevent hydrolysis[2], the nucleophilicity of the primary amine on the oligonucleotide is higher at a slightly basic pH, favoring the labeling reaction. A careful balance is needed.
Reaction Temperature 25°C (Room Temperature)Higher temperatures are generally not necessary and may increase dye hydrolysis.
Reaction Time 2 - 12 hoursReaction progress can be monitored by HPLC or gel electrophoresis.
Purification Method HPLC, Ethanol (B145695) Precipitation, or Phase ExtractionThe choice of method depends on the required purity and scale.

Experimental Protocols

Materials and Reagents
  • Amino-modified oligonucleotide (5' or 3' modified)

  • This compound (Reactive Yellow 39)[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate or Borate Buffer (pH 8.0-9.0), sterile and amine-free

  • 3 M Sodium Acetate (B1210297) (pH 5.2)

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Nuclease-free water

  • Optional: Reversed-phase HPLC column (e.g., C18) and solvents (acetonitrile, triethylammonium (B8662869) acetate buffer) for purification.

  • Optional: Water-saturated butanol for purification by phase extraction.[5][6][7][8]

Protocol 1: Labeling of Amino-Modified Oligonucleotide
  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the reaction buffer (0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.0-9.0) to a final concentration of 10-100 µM. It is critical that the buffer is free of any primary amines (e.g., Tris) as these will compete with the oligonucleotide for labeling.[9]

  • Dye Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mg/mL.

  • Labeling Reaction:

    • To the oligonucleotide solution, add a 10-50 fold molar excess of the this compound stock solution.

    • Mix thoroughly by vortexing and protect the reaction from light by wrapping the tube in aluminum foil.

    • Incubate at room temperature (25°C) for 2-12 hours with gentle agitation. The optimal reaction time may need to be determined empirically.

Protocol 2: Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted this compound, which can interfere with downstream applications.

This method is suitable for removing the bulk of the unreacted dye.

  • To the labeling reaction mixture, add 0.1 volumes of 3 M Sodium Acetate (pH 5.2).

  • Add 3 volumes of ice-cold 100% ethanol.

  • Mix well and incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant containing the unreacted dye.

  • Wash the pellet with 1 mL of ice-cold 70% ethanol and centrifuge again for 10 minutes.

  • Repeat the wash step.

  • Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

  • Resuspend the labeled oligonucleotide in an appropriate volume of nuclease-free water.

HPLC provides the highest purity and is recommended for demanding applications.

  • Use a reversed-phase HPLC column (e.g., C18).

  • Set up a binary solvent system:

    • Solvent A: 0.1 M Triethylammonium Acetate (TEAA) in water.

    • Solvent B: Acetonitrile.

  • Equilibrate the column with a low percentage of Solvent B.

  • Inject the labeling reaction mixture onto the column.

  • Elute with a linear gradient of increasing Solvent B. The more hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled oligonucleotide and the free dye will typically elute much later.

  • Collect the fractions corresponding to the labeled oligonucleotide peak.

  • Combine the desired fractions and lyophilize to obtain the purified product.

This is a rapid purification method based on the differential solubility of the hydrophilic DNA and the more hydrophobic unreacted dye.[5][6][7][8]

  • Add an equal volume of water-saturated butanol to the labeling reaction mixture.

  • Vortex vigorously for 20-30 seconds.

  • Centrifuge at high speed for 1-2 minutes to separate the aqueous and organic phases.

  • The unreacted dye will partition into the upper butanol phase, while the labeled oligonucleotide remains in the lower aqueous phase.[6]

  • Carefully remove and discard the upper butanol phase.

  • Repeat the extraction 2-3 times until the butanol phase is colorless.

  • The purified, labeled oligonucleotide is in the aqueous phase and can be used directly or further purified by ethanol precipitation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_product Final Product Oligo Amino-Modified Oligonucleotide Mix Combine & Incubate (2-12h, RT, Dark) Oligo->Mix Dye This compound Dye->Mix Buffer Amine-Free Buffer (pH 8-9) Buffer->Mix Purify Purification Method Mix->Purify HPLC HPLC Purify->HPLC High Purity EtOH Ethanol Precipitation Purify->EtOH Bulk Butanol Butanol Extraction Purify->Butanol Rapid Final Purified Labeled Oligonucleotide HPLC->Final EtOH->Final Butanol->Final

Caption: Experimental workflow for labeling oligonucleotides with this compound.

References

Application Notes: Lanasol Yellow 4G for Monitoring Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a critical aspect of drug discovery. Lanasol Yellow 4G (also known as C.I. Reactive Yellow 39) is a reactive fluorescent dye that can be covalently conjugated to proteins.[1][2] Its utility in biological research stems from its ability to act as a reporter for molecular events.[3][4][5] While traditionally used in the textile industry, its reactive nature and fluorescent properties make it a potential tool for biophysical assays.[1] This document provides detailed protocols for the use of this compound in monitoring protein-protein interactions using Fluorescence Polarization (FP), a powerful technique for studying molecular binding events in solution.

This compound contains a 2-bromoacrylamido reactive group, which can form stable covalent bonds with nucleophilic residues on proteins, such as the primary amino groups of lysine (B10760008) residues and the N-terminus, as well as the thiol group of cysteine residues.[1] Once a protein of interest is labeled with this compound, changes in its rotational dynamics upon binding to another protein can be monitored by Fluorescence Polarization. This allows for the quantitative determination of binding affinities, making it a valuable tool for screening potential inhibitors of protein-protein interactions.

Spectral Properties of this compound

The successful implementation of fluorescence-based assays is critically dependent on the spectral characteristics of the chosen fluorophore. This compound is a yellow dye with a known absorbance maximum in the violet-blue region of the spectrum.

ParameterValueReference
Maximum Absorbance (λ_abs_ ) ~400 nm[6][7]
Molar Extinction Coefficient (ε) Not Reported
Maximum Emission (λ_em_ ) ~520 nm (Estimated)
Quantum Yield (Φ) Not Reported
Fluorescence Lifetime (τ) Not Reported
Reactive Group 2-bromoacrylamido[1]
Molecular Formula C₁₉H₁₂BrCl₂N₅Na₂O₈S₂[1][5]
Molecular Weight 699.25 g/mol [1][5]

Note: The maximum emission wavelength is an estimation based on the observed color and a typical Stokes shift for similar dyes. The quantum yield and fluorescence lifetime are currently not available in the literature. These parameters should be determined experimentally for the specific protein conjugate.

Experimental Protocols

Protocol 1: Covalent Labeling of Protein with this compound

This protocol describes the covalent attachment of this compound to a protein of interest (Protein A). The reactive 2-bromoacrylamido group of the dye will react with primary amines on the protein surface.

Materials:

  • Protein A (purified, in a primary amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze Protein A into the Labeling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the protein for reaction with the dye.

  • Dye Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction:

    • For a starting point, use a 10-fold molar excess of this compound to Protein A. The optimal ratio may need to be determined empirically.

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of Labeled Protein:

    • Remove the unreacted, free dye from the protein-dye conjugate using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • The first colored fraction to elute will be the labeled protein. The free dye will elute later.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein) and 400 nm (for this compound).

    • Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm:

      • Protein Concentration (M) = [A₂₈₀ - (A₄₀₀ × CF)] / ε_protein

      • Where CF is the correction factor (A₂₈₀/A₄₀₀) for the free dye. This should be determined experimentally.

    • Calculate the concentration of the dye:

      • Dye Concentration (M) = A₄₀₀ / ε_dye

      • The molar extinction coefficient of this compound (ε_dye) at 400 nm needs to be determined experimentally if not available.

    • Calculate the DOL:

      • DOL = Dye Concentration / Protein Concentration

Protocol 2: Monitoring Protein-Protein Interaction using Fluorescence Polarization

This protocol describes how to measure the binding affinity between the this compound-labeled Protein A and an unlabeled binding partner (Protein B).

Materials:

  • This compound-labeled Protein A (Protein A-LY4G)

  • Unlabeled Protein B

  • Assay Buffer: A buffer that maintains the stability and activity of both proteins (e.g., PBS with 0.01% Tween-20)

  • Black, non-binding surface 96- or 384-well microplates

  • A plate reader equipped with fluorescence polarization optics (Excitation: ~400 nm, Emission: ~520 nm)

Procedure:

  • Assay Setup:

    • Prepare a solution of Protein A-LY4G in the Assay Buffer at a constant concentration. This concentration should be well below the expected dissociation constant (Kd) and should give a stable and sufficient fluorescence signal. A good starting concentration is 10-50 nM.

    • Prepare a serial dilution of unlabeled Protein B in the Assay Buffer, starting from a concentration at least 100-fold higher than the expected Kd.

  • Binding Reaction:

    • In the wells of the microplate, add the constant concentration of Protein A-LY4G.

    • Add the varying concentrations of Protein B to the wells. Include wells with Protein A-LY4G only (no Protein B) as a control for the unbound state.

    • The final volume in each well should be the same.

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time should be determined empirically (e.g., 30-60 minutes).

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader. Set the excitation and emission wavelengths appropriately for this compound (e.g., Ex: 400 nm, Em: 520 nm).

  • Data Analysis:

    • Plot the measured mP values against the concentration of Protein B.

    • Fit the data to a sigmoidal dose-response curve (or a one-site binding model) using appropriate software (e.g., GraphPad Prism) to determine the dissociation constant (Kd). The curve will show an increase in polarization as more Protein A-LY4G binds to Protein B.

Data Presentation

Hypothetical Fluorescence Polarization Data
[Protein B] (nM)Fluorescence Polarization (mP)
050.2
155.8
575.1
1098.6
20125.3
50160.7
100180.4
200190.1
500195.2
1000196.1

Visualizations

Signaling Pathway Example: Inhibition of a Kinase-Substrate Interaction

cluster_0 Cell Membrane Receptor Receptor Kinase Kinase A Receptor->Kinase Activates Ligand Ligand Ligand->Receptor Binds Substrate Substrate B Kinase->Substrate Binds and Phosphorylates Phospho_Substrate Phosphorylated Substrate B Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Inhibitor PPI Inhibitor Inhibitor->Kinase Blocks Interaction Inhibitor->Substrate

Caption: A hypothetical signaling pathway where this compound could be used to study the interaction between Kinase A and Substrate B and screen for inhibitors.

Experimental Workflow for Protein-Protein Interaction Assay

cluster_0 Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis P1 Purify Protein A P2 Label Protein A with This compound P1->P2 P3 Purify Labeled Protein A-LY4G P2->P3 A2 Mix Constant [A-LY4G] with varying [B] P3->A2 P4 Purify Unlabeled Protein B A1 Prepare Serial Dilution of Protein B P4->A1 A1->A2 A3 Incubate to Equilibrium A2->A3 D1 Measure Fluorescence Polarization (mP) A3->D1 D2 Plot mP vs. [Protein B] D1->D2 D3 Fit Curve and Determine Kd D2->D3

Caption: Experimental workflow for determining the binding affinity of two proteins using this compound in a Fluorescence Polarization assay.

Principle of Fluorescence Polarization Assay

cluster_0 Unbound State cluster_1 Bound State Unbound Protein A-LY4G (Small, Fast Tumbling) LowFP Low Fluorescence Polarization Unbound->LowFP Bound Protein A-LY4G + Protein B (Large, Slow Tumbling) Unbound->Bound Addition of Protein B HighFP High Fluorescence Polarization Bound->HighFP

Caption: The principle of monitoring protein-protein interactions using Fluorescence Polarization.

References

Application of Lanasol Yellow 4G in Cellular Uptake Studies: A Feasibility Assessment and Overview of Alternative Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the proposed application of Lanasol Yellow 4G as a fluorescent probe for studying cellular uptake. A comprehensive review of scientific literature and supplier information reveals no established protocols or documented use of this compound for this purpose . While generic descriptions from some suppliers classify it as a "multifunctional" or "fluorescent" dye with potential biological applications, there is a lack of specific evidence, such as experimental data or detailed methodologies, to support its use in live-cell imaging for endocytosis tracking.[1][2][3][4] Furthermore, its nature as a reactive textile dye and potential for cytotoxicity raise concerns about its suitability for studying sensitive biological processes in living cells.[5]

This document will first elaborate on the properties of this compound and the probable reasons for its unsuitability in cellular uptake studies. Subsequently, it will provide detailed application notes and protocols for well-established, alternative fluorescent probes that are specifically designed and validated for monitoring endocytosis and cellular uptake.

This compound: Properties and Limitations for Cellular Uptake Studies

This compound is primarily known as a reactive azo dye used in the textile industry for dyeing wool and silk.[6][7] Its chemical properties are optimized for binding to fibers under specific pH and temperature conditions, which are not typically compatible with live-cell experiments.

Potential Limitations:

  • Cytotoxicity: As a reactive dye, it is designed to form covalent bonds, which can be harmful to cellular components. The Material Safety Data Sheet (MSDS) indicates that it may cause sensitization by inhalation and skin contact, suggesting it could have adverse effects on cell viability.[5]

  • Lack of Specificity: There is no information to suggest that this compound is specifically taken up by endocytic pathways. Its uptake mechanism is unknown and could be non-specific, leading to misleading results.

  • Undefined Fluorescent Properties in a Cellular Environment: For a probe to be effective, its fluorescence characteristics (e.g., quantum yield, photostability, sensitivity to the local environment) within the cell must be well-defined. Such data for this compound in a biological context is not available.

  • Membrane Permeability: It is unclear whether this compound is membrane-permeable. An ideal probe for bulk endocytosis should be membrane-impermeable to ensure it is internalized only through vesicular transport.

Given these significant limitations and the absence of supporting scientific literature, the use of this compound for studying cellular uptake is not recommended.

Established Fluorescent Probes for Cellular Uptake and Endocytosis Studies

Researchers have a variety of well-validated fluorescent probes at their disposal for studying cellular uptake. These probes are designed to be biocompatible and to have fluorescent properties that change in response to internalization and trafficking within the cell. A prominent class of such probes are pH-sensitive dyes.

Principle of pH-Sensitive Fluorescent Probes

Endocytosis involves the internalization of extracellular material into vesicles that progressively mature and acidify. Early endosomes have a pH of ~6.0-6.5, which drops to ~5.0-6.0 in late endosomes and ~4.5-5.0 in lysosomes. pH-sensitive probes leverage this pH gradient. They are typically weakly fluorescent at the neutral pH of the extracellular medium but become brightly fluorescent in the acidic environment of endosomes and lysosomes.[8][9][10] This "switching on" of fluorescence provides a clear signal of successful internalization.

G cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_endosome Endosome/Lysosome (Acidic pH) Probe_off pH-sensitive Probe (Low Fluorescence) Endocytosis Endocytosis Probe_off->Endocytosis Internalization Probe_on Probe Internalized (High Fluorescence) Endocytosis->Probe_on Acidification

Principle of pH-sensitive fluorescent probes for endocytosis.

Application Notes for Alternative Probes

A variety of commercially available probes are suitable for studying cellular uptake. The choice of probe depends on the specific experimental goals, the type of endocytosis being studied, and the available imaging instrumentation.

Probe ClassExample(s)Principle of OperationCommon Applications
pH-Sensitive Dyes pHrodo™ Red & Green, ECGreenLow fluorescence at neutral pH, high fluorescence in acidic endosomes/lysosomes.[8][9][10]Quantifying bulk endocytosis, studying receptor-mediated endocytosis (when conjugated to ligands), phagocytosis assays.
Semisynthetic Sensors SNAP-tag® with pH-sensitive dyesA genetically encoded tag (SNAP-tag) is expressed on a protein of interest and then covalently labeled with a pH-sensitive organic dye.Tracking the endocytosis and recycling of specific proteins.
Cell Division Tracking Dyes CellTrace™ Yellow (CTY)Covalently labels intracellular proteins; fluorescence intensity halves with each cell division.While primarily for tracking cell proliferation, can be used to label cell populations for long-term uptake studies.[11][12]

Experimental Protocols

The following is a generalized protocol for a cellular uptake assay using a pH-sensitive dextran (B179266) conjugate (e.g., pHrodo™ Green Dextran), which is a common method for monitoring fluid-phase endocytosis.

Materials
  • Cells of interest (e.g., HeLa, macrophages)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • pH-sensitive dextran conjugate (e.g., pHrodo™ Green Dextran for Endocytosis)

  • Live-cell imaging medium (e.g., HBSS or phenol (B47542) red-free medium)

  • Optional: Hoechst 33342 or other nuclear counterstain

  • Optional: Endocytosis inhibitors (e.g., cytochalasin D, dynasore)

  • Fluorescence microscope or plate reader with appropriate filters

Protocol for Live-Cell Imaging of Fluid-Phase Endocytosis

G A 1. Seed Cells Plate cells on a glass-bottom dish and culture overnight. B 2. Prepare Probe Reconstitute pH-sensitive dextran in live-cell imaging medium to the desired final concentration (e.g., 10-100 µg/mL). A->B C 3. Label Cells Replace culture medium with the probe-containing medium. B->C D 4. Incubate Incubate cells at 37°C to allow for endocytosis. A parallel control at 4°C can be included, as endocytosis is inhibited at low temperatures. C->D E 5. Image Image the cells at different time points (e.g., 15, 30, 60 minutes) using a fluorescence microscope. The appearance of fluorescent puncta indicates uptake into acidic vesicles. D->E F 6. Data Analysis Quantify the fluorescence intensity per cell or the number of fluorescent puncta over time. E->F

General workflow for a fluid-phase endocytosis assay.

Detailed Steps:

  • Cell Seeding: The day before the experiment, seed your cells onto a suitable imaging vessel (e.g., glass-bottom 96-well plate or 35 mm dish) at a density that will result in 50-70% confluency on the day of the assay.

  • Probe Preparation: On the day of the experiment, prepare the pH-sensitive dextran solution in pre-warmed (37°C) live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µg/mL.

  • Cell Treatment:

    • Gently wash the cells twice with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • If using inhibitors, pre-incubate the cells with the inhibitor in serum-free medium for the recommended time (e.g., 30-60 minutes) before adding the probe.

  • Incubation and Imaging:

    • Immediately place the plate on the fluorescence microscope stage equipped with an environmental chamber (37°C, 5% CO2).

    • Acquire images at regular intervals (e.g., every 5-15 minutes) for a total duration of 1-2 hours. Use the appropriate filter set for the chosen probe (e.g., GFP/FITC channel for pHrodo™ Green).

    • It is advisable to include a nuclear counterstain to aid in cell segmentation and counting during analysis.

  • Data Quantification and Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the results.

    • Measure the integrated fluorescence intensity of the probe signal per cell over time.

    • An increase in fluorescence intensity indicates the accumulation of the probe in acidic compartments.

    • Compare the fluorescence signal in treated cells to control cells (e.g., cells at 4°C or cells treated with endocytosis inhibitors) to confirm that the signal is due to active uptake.

Conclusion

While this compound is a well-known dye in the textile industry, there is no scientific basis for its use as a fluorescent probe in cellular uptake studies. Its potential for cytotoxicity and uncharacterized behavior in a biological system make it an unsuitable candidate. Researchers seeking to study endocytosis and cellular uptake should utilize the array of validated and specifically designed fluorescent probes, such as pH-sensitive dyes, which provide reliable and quantifiable data for live-cell imaging applications. The protocols and principles outlined in this document provide a starting point for the successful implementation of these established tools in a research setting.

References

Troubleshooting & Optimization

How to reduce background fluorescence with Lanasol yellow 4G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using Lanasol Yellow 4G or other fluorescent dyes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a reactive azo dye.[1][2] It is described as a multifunctional, fluorescent dye used in various applications, including textile dyeing.[3][4][5][6][7][8][9][10] Its use in biological fluorescence microscopy is not well-documented in scientific literature, so its specific properties like excitation and emission spectra should be determined empirically for your experimental setup.

Q2: What are the common causes of high background fluorescence in microscopy?

High background fluorescence can obscure your signal of interest and make data interpretation difficult.[11] The primary causes can be categorized as:

  • Autofluorescence: This is the natural fluorescence emitted by biological materials within the sample itself.[12][13][14] Common sources include collagen, elastin, riboflavin, NADH, and lipofuscin.[12][13] Certain sample preparation steps, like fixation with aldehyde-based reagents (e.g., formalin, glutaraldehyde), can also induce autofluorescence.[12][13][14][15]

  • Non-specific binding: This occurs when the fluorescent dye or antibodies bind to unintended targets in the sample.[11][16][17] This can be due to charge-based interactions or insufficient blocking of non-specific sites.[11]

  • Reagent and material issues: The reagents, culture media, or even the plastic or glass vessels used for imaging can be sources of unwanted fluorescence.[18][19] Contamination of buffers and solutions can also contribute to high background.[18]

Q3: How can I determine the source of the high background in my experiment?

A systematic approach with proper controls is crucial for identifying the source of high background.[18] The most informative control is an unstained sample that has gone through all the experimental steps except for the addition of the fluorescent probe.[18]

  • If the unstained sample exhibits high fluorescence , the issue is likely autofluorescence.[18]

  • If the unstained sample is dark but the stained sample has high background , the problem is more likely due to non-specific binding of your fluorescent probe or issues with other reagents.[18]

Troubleshooting Guides

Guide 1: Addressing Autofluorescence

Autofluorescence is a common challenge in fluorescence microscopy.[12] This guide provides a step-by-step approach to mitigate it.

Troubleshooting Workflow for Autofluorescence

cluster_0 Identify Autofluorescence cluster_1 Reduce Autofluorescence cluster_2 Optimize Protocol A Image unstained sample B High background observed? A->B C Chemical Quenching (e.g., Sodium Borohydride (B1222165), Sudan Black B) B->C Yes D Photobleaching B->D Yes E Spectral Separation (Use far-red fluorophores) B->E Yes F Change Fixation Method (e.g., methanol (B129727) instead of PFA) C->F D->F E->F G Optimize Imaging Parameters F->G

Caption: A workflow for identifying and reducing autofluorescence.

Experimental Protocols:

  • Sodium Borohydride Treatment: This method is often used to reduce aldehyde-induced autofluorescence.[15][18]

    • After fixation (e.g., with 4% paraformaldehyde) and washing with PBS, prepare a fresh 0.1% solution of sodium borohydride in PBS.

    • Incubate your samples in this solution for 10-15 minutes at room temperature.

    • Wash the samples thoroughly three times with PBS for 5 minutes each.

    • Proceed with your standard staining protocol.

  • Sudan Black B Staining: This is effective for quenching lipofuscin-related autofluorescence.

    • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695).

    • After your fluorescent staining protocol is complete, incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature.

    • Wash thoroughly with PBS.

  • Photobleaching: This involves exposing the sample to a strong light source to "burn out" the autofluorescence before staining.[20][21]

    • Mount your tissue sections or cells on slides.

    • Expose them to a broad-spectrum, high-intensity light source (like an LED array from a desk lamp) for several hours.[20] The optimal time will need to be determined empirically.

    • Proceed with your standard staining protocol.

Quantitative Data on Autofluorescence Reduction:

MethodTarget AutofluorescenceTypical ReductionReference
Sodium BorohydrideAldehyde-inducedVariable, can be effective[15][22]
Sudan Black BLipofuscinSignificant[15][21]
PhotobleachingGeneral, LipofuscinEffective, preserves probe signal[20]
Commercial Reagents (e.g., TrueVIEW)Multiple sourcesEffective, may require optimization[14][15]
Guide 2: Minimizing Non-Specific Binding

Non-specific binding of fluorescent probes can lead to a diffuse, high background that obscures specific signals.

Logical Flow for Minimizing Non-Specific Binding

A High Background in Stained Sample B Optimize Blocking Step A->B C Titrate Primary/Secondary Antibodies B->C D Increase Wash Steps C->D E Check Secondary Antibody Specificity D->E

Caption: Steps to troubleshoot non-specific antibody or dye binding.

Experimental Protocols:

  • Effective Blocking: Blocking non-specific binding sites is a critical step.[11]

    • Prepare a blocking buffer. Common choices include 5-10% normal serum from the same species as the secondary antibody, or 1-3% Bovine Serum Albumin (BSA) in PBS.

    • Incubate your samples in the blocking buffer for at least 30-60 minutes at room temperature.

    • Proceed with primary antibody incubation without washing out the blocking buffer.

  • Antibody Titration: Using too high a concentration of antibodies is a common cause of high background.[17][23]

    • Perform a dilution series for your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.

  • Thorough Washing: Insufficient washing will leave unbound fluorescent probes in the sample.

    • After antibody incubations, increase the number and duration of wash steps. For example, perform three to five washes with PBS containing a mild detergent (e.g., 0.05% Tween-20) for 5-10 minutes each.

General Tips for Reducing Background Fluorescence

  • Fluorophore Selection: If possible, choose fluorophores that are spectrally distinct from the observed autofluorescence. Far-red emitting dyes are often a good choice as autofluorescence is less common at these wavelengths.[12][15][21]

  • Fixation Method: Consider alternatives to aldehyde-based fixatives. Chilled methanol or ethanol can be good options for some samples and may reduce autofluorescence.[13][14][15]

  • Sample Quality: Ensure your cells or tissues are healthy. Dead cells can be a significant source of autofluorescence.[13] If working with tissues, perfusing with PBS before fixation can help remove red blood cells, which also autofluoresce.[12][15]

  • Imaging Vessel: Use high-quality imaging vessels with glass bottoms, as plastic-bottom dishes can be highly fluorescent.[19]

  • Controls are Key: Always include the proper controls in your experiments, including an unstained sample and a secondary antibody-only control, to help diagnose the source of background fluorescence.[18][20]

References

Troubleshooting guide for poor Lanasol yellow 4G staining results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists using Lanasol Yellow 4G for biological staining applications. While this compound is traditionally known as a textile dye, its reactive and fluorescent properties suggest its potential for use in life sciences research for labeling proteins and other biomolecules.[1][2][3][4] This guide is structured to address common issues encountered during fluorescent staining experiments.

Frequently Asked Questions (FAQs) - Troubleshooting Poor Staining Results

Q1: Why is my this compound staining signal weak or absent?

A weak or non-existent fluorescent signal can be due to several factors, from dye concentration to imaging settings.

  • Antibody/Protein Concentration: The concentration of the target protein or primary antibody (if used in indirect staining) may be too low. Ensure you are using an optimized concentration of your target molecule.[5]

  • This compound Concentration: The concentration of the dye may be too low for effective labeling. It is crucial to titrate the dye concentration to find the optimal balance between a strong signal and low background.[5][6]

  • pH of Staining Buffer: Reactive dyes that target primary amines, such as lysines on proteins, typically require a slightly alkaline pH (around 8.3-8.5) for efficient conjugation.[7][8] Using a buffer with a neutral or acidic pH can significantly reduce labeling efficiency.

  • Photobleaching: The fluorescent signal can diminish upon exposure to excitation light. To mitigate this, use an anti-fade mounting medium and minimize the exposure time of your sample to the light source.[5][9]

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound.

Q2: I'm observing high background or non-specific staining. How can I reduce it?

High background can obscure your specific signal and make data interpretation difficult. Here are common causes and solutions:

  • Excess Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding to other cellular components or the coverslip.[6] Perform a concentration gradient to determine the lowest effective concentration.

  • Inadequate Washing: Insufficient washing after the staining step will leave unbound dye in the sample, contributing to background fluorescence. Increase the number and duration of your wash steps.[10]

  • Hydrophobic Interactions: Some fluorescent dyes can bind non-specifically through hydrophobic interactions with cellular structures or substrates.[11] Including a non-ionic detergent like Tween-20 in your wash buffers can help reduce this.

  • Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, which can be mistaken for a specific signal.[12][13] To check for this, examine an unstained sample under the microscope using the same filter sets. If autofluorescence is an issue, you may need to use spectral unmixing if your imaging system supports it, or use a quenching agent.

  • Dye Aggregation: Fluorescent dyes can sometimes form aggregates, which appear as bright, non-specific puncta.[14] To prevent this, ensure the dye is fully dissolved in a suitable solvent like DMSO before diluting it into your aqueous staining buffer. Centrifuging the dye stock solution before use can also help remove aggregates.[7]

Q3: My staining appears uneven or patchy. What could be the cause?

Uneven staining can result from issues with sample preparation or the staining procedure itself.

  • Poor Permeabilization: For intracellular targets, incomplete permeabilization of the cell membrane will result in uneven access of the dye to its target. Optimize your permeabilization step by adjusting the concentration and incubation time of the detergent (e.g., Triton X-100 or saponin).[10]

  • Incomplete Fixation: Inadequate fixation can lead to poor preservation of cellular morphology and target antigenicity, resulting in patchy staining. Ensure your fixation protocol is optimized for your sample type and target.

  • Dye Precipitation: If the dye is not fully dissolved or precipitates out of solution during staining, it can lead to uneven labeling. Ensure the dye is well-solubilized in the staining buffer.

Quantitative Data Summary

ParameterRecommended Starting RangeNotes
This compound Concentration 1 - 10 µg/mLTitration is critical to optimize signal-to-noise.
Staining Buffer pH 8.0 - 8.5A slightly basic pH is often optimal for amine-reactive dyes.[7][8]
Incubation Time 30 - 60 minutes at room temperatureLonger incubation times may increase signal but also background.
Incubation Temperature Room Temperature or 4°CStaining at 4°C overnight may reduce non-specific binding.
Wash Buffer PBS with 0.1% Tween-20The addition of a detergent can help reduce non-specific binding.

Experimental Protocols

General Protocol for Staining Fixed Cells with this compound

This protocol provides a general workflow for labeling fixed cells and assumes this compound acts as an amine-reactive dye.

  • Cell Culture and Fixation:

    • Grow cells on sterile coverslips to the desired confluency.

    • Wash the cells briefly with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking (optional but recommended):

    • Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes to reduce non-specific binding.[15]

  • This compound Staining:

    • Prepare the this compound staining solution by diluting the stock solution in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to the desired final concentration.[7][8]

    • Incubate the cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with a wash buffer (e.g., PBS with 0.1% Tween-20) for 5 minutes each to remove unbound dye.[10]

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the stained cells using a fluorescence microscope with the appropriate filter sets for this compound.

Visual Troubleshooting Guide

The following flowchart provides a logical workflow for troubleshooting common issues with this compound staining.

TroubleshootingWorkflow cluster_issues Identify Primary Issue cluster_solutions_no_signal Troubleshooting Weak Signal cluster_solutions_high_background Troubleshooting High Background cluster_solutions_uneven_staining Troubleshooting Uneven Staining cluster_outcome Outcome start Poor Staining Results no_signal No or Weak Signal start->no_signal high_background High Background start->high_background uneven_staining Uneven/Patchy Staining start->uneven_staining inc_dye_conc Increase Dye Concentration no_signal->inc_dye_conc check_ph Check Staining Buffer pH (8.0-8.5) no_signal->check_ph check_filters Verify Microscope Filter Sets no_signal->check_filters use_antifade Use Antifade Mounting Medium no_signal->use_antifade dec_dye_conc Decrease Dye Concentration high_background->dec_dye_conc inc_washes Increase Wash Steps/Duration high_background->inc_washes add_detergent Add Detergent to Wash Buffer high_background->add_detergent check_autofluor Check for Autofluorescence high_background->check_autofluor dissolve_dye Ensure Dye is Fully Dissolved high_background->dissolve_dye opt_permeabilization Optimize Permeabilization uneven_staining->opt_permeabilization opt_fixation Optimize Fixation Protocol uneven_staining->opt_fixation check_dye_solubility Check Dye Solubility in Buffer uneven_staining->check_dye_solubility improved_staining Improved Staining inc_dye_conc->improved_staining check_ph->improved_staining check_filters->improved_staining use_antifade->improved_staining dec_dye_conc->improved_staining inc_washes->improved_staining add_detergent->improved_staining check_autofluor->improved_staining dissolve_dye->improved_staining opt_permeabilization->improved_staining opt_fixation->improved_staining check_dye_solubility->improved_staining

Caption: A flowchart illustrating the troubleshooting workflow for poor this compound staining results.

References

Technical Support Center: Preventing Photobleaching of Lanasol Yellow 4G in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Lanasol Yellow 4G is a reactive dye traditionally used for textiles.[1][2] Its application in fluorescence microscopy is not widely documented in scientific literature. This guide is based on established principles for preventing photobleaching of other yellow fluorophores and fluorescent dyes in microscopy. The recommendations provided are general best practices and may require optimization for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is my this compound signal fading?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[3][4] This process leads to a permanent loss of the fluorescent signal. When a fluorophore is excited by a light source (like a laser or an arc lamp), it transitions to an excited state. While it typically returns to its ground state by emitting a photon (fluorescence), there's a chance it will instead undergo a chemical reaction, often with oxygen, that renders it non-fluorescent.[5][6] The more intense the light and the longer the exposure, the faster this process occurs.[7]

Q2: I'm observing rapid signal loss. What are the most likely causes?

A2: Rapid signal loss is almost always due to excessive light exposure. The primary factors include:

  • High Excitation Intensity: Using a laser or lamp at a higher power than necessary.[3]

  • Long Exposure Times: Exposing the sample to the excitation light for extended periods during focusing and image acquisition.[8]

  • Absence of Antifade Reagents: The mounting medium for your sample may lack protective agents that combat photobleaching.[7]

  • Inherent Dye Instability: Some fluorophores are naturally more prone to photobleaching than others.[9]

Q3: How can I minimize photobleaching for my this compound samples?

A3: A multi-faceted approach is most effective:

  • Optimize Imaging Parameters: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.[3][10] Minimize exposure time by using a sensitive camera and appropriate gain settings.[11]

  • Use Antifade Mounting Media: Mount your samples in a commercially available or homemade mounting medium containing antifade reagents.[7][12] These reagents scavenge for reactive oxygen species that cause photobleaching.[3]

  • Choose the Right Hardware: If available, use neutral density filters to reduce illumination intensity.[9] Employing microscope objectives with a high numerical aperture can also enhance light collection, allowing for lower excitation power.[7]

  • Efficient Imaging Practices: Minimize the time the sample is exposed to light. Locate the region of interest using transmitted light or a lower magnification before switching to fluorescence imaging.[9]

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and resolving photobleaching issues.

Problem Potential Cause Recommended Solution
Rapid signal fading during focusing. Prolonged exposure to high-intensity light.- Focus on a region of the sample adjacent to your area of interest. - Use transmitted light to focus before switching to the fluorescence channel.[12] - Significantly reduce the excitation light intensity during focusing.
Signal is bright initially but disappears during a time-lapse experiment. Cumulative phototoxicity and photobleaching.- Reduce the frequency of image acquisition to the minimum required for your experiment.[10] - Lower the excitation intensity and increase the camera gain or exposure time slightly as a compromise.[8] - Use an antifade mounting medium specifically designed for live-cell imaging if applicable.
Overall weak signal, requiring high laser power, which leads to bleaching. Low abundance of the target molecule or inefficient labeling.- Optimize your staining protocol to increase the labeling efficiency. - Consider using a signal amplification method. - Ensure you are using the optimal excitation and emission filters for this compound.
Photobleaching is more severe in one channel of a multi-color experiment. The fluorophore in that channel is less photostable.- Image the less stable fluorophore last in your acquisition sequence. - Consider swapping this compound for a more photostable yellow dye if the issue persists.[12]

Quantitative Data: Photostability of Yellow Fluorophores

Since specific photostability data for this compound in microscopy is unavailable, the following table provides a comparison of common yellow/green fluorophores to illustrate the differences in photostability. The "Time to 50% Intensity" is a common metric for photostability, indicating the time it takes for the initial fluorescence intensity to decrease by half under continuous illumination.

FluorophoreExcitation (nm)Emission (nm)Relative Photostability (Time to 50% Intensity)
FITC ~495~519Low
Alexa Fluor 488 ~495~519Moderate-High
Cy3 ~550~570Moderate
Alexa Fluor 555 ~555~565High

This data is illustrative and compiled from various sources. Actual photostability will vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Preparing an Antifade Mounting Medium

This protocol describes the preparation of a common glycerol-based antifade mounting medium.

Materials:

  • Glycerol (B35011)

  • Phosphate-buffered saline (PBS)

  • p-Phenylenediamine (PPD) or n-propyl gallate (NPG) (Caution: PPD is toxic)

  • pH meter

  • Stir plate and stir bar

Methodology:

  • Prepare a 10x PBS stock solution.

  • To make the mounting medium, combine 90 ml of glycerol with 10 ml of 10x PBS.

  • Slowly add the antifade reagent while stirring. For PPD, add 100 mg. For NPG, add 600 mg.

  • Gently heat the solution (do not boil) while stirring until the antifade reagent is completely dissolved.

  • Adjust the pH of the solution to ~8.0 using NaOH.

  • Store the mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: Immunofluorescence Staining with Minimized Photobleaching

This protocol outlines a general immunofluorescence workflow with steps to mitigate photobleaching.

Materials:

  • Fixed and permeabilized cells or tissue on a slide

  • Primary antibody

  • This compound-conjugated secondary antibody

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Antifade mounting medium

  • Coverslips

Methodology:

  • Blocking: Incubate the sample with a blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary antibody at the optimal dilution overnight at 4°C.

  • Washing: Wash the sample three times with wash buffer for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody in the dark for 1 hour at room temperature. From this point on, protect the sample from light as much as possible.

  • Final Washes: Repeat the washing step (step 3) in the dark.

  • Mounting: Carefully place a drop of antifade mounting medium onto the sample and apply a coverslip, avoiding air bubbles.

  • Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant.

  • Storage & Imaging: Store the slide at 4°C in the dark until ready for imaging. Image the sample using the optimized, low-light-exposure settings.

Visualizations

Photobleaching_Process Fluorophore_Ground Fluorophore (Ground State) Fluorophore_Excited Fluorophore (Excited State) Fluorophore_Ground->Fluorophore_Excited Excitation Light Fluorescence Fluorescence Emission Fluorophore_Excited->Fluorescence Bleached Bleached Fluorophore (Non-Fluorescent) Fluorophore_Excited->Bleached Photochemical Reaction ROS Reactive Oxygen Species (ROS) Fluorophore_Excited->ROS Interaction with O2 ROS->Bleached Oxidative Damage Troubleshooting_Workflow Start Signal Fading? Reduce_Intensity Reduce Excitation Intensity & Exposure Time Start->Reduce_Intensity Yes Resolved Problem Resolved Start->Resolved No Use_Antifade Use Antifade Mounting Medium Reduce_Intensity->Use_Antifade Check_Staining Optimize Staining Protocol Use_Antifade->Check_Staining Consider_Dye Consider a More Photostable Dye Check_Staining->Consider_Dye Consider_Dye->Resolved

References

Lanasol yellow 4G non-specific binding and how to block it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered when using Lanasol Yellow 4G in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound is a multifunctional, water-soluble reactive azo dye.[1][2] Chemically, it is identified as disodium (B8443419) 4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate.[1] Its molecular formula is C19H12BrCl2N5Na2O8S2.[3] Due to its fluorescent properties, it is utilized in various biological applications to observe and analyze cellular structures, track biomolecules, and evaluate cell functions.[4][5][6] It is also used as a textile dye.[7]

Q2: What causes non-specific binding of this compound?

Non-specific binding of this compound can occur through several mechanisms, leading to high background signal and potentially false positive results.[8][9] The primary causes include:

  • Ionic Interactions: As a disulfonated dye, this compound is anionic. It can bind to positively charged molecules, such as proteins with abundant lysine (B10760008) and arginine residues, on tissues or solid surfaces (e.g., microplates).

  • Hydrophobic Interactions: The aromatic rings in the dye's structure can interact with hydrophobic regions of proteins and other biomolecules.

  • Protein Aggregates: The dye may bind to protein aggregates in your sample or on your substrate, leading to patches of high background.

Q3: How can I prevent non-specific binding of this compound?

Preventing non-specific binding involves a multi-step approach focused on proper blocking, optimizing washing steps, and using appropriate diluents.[10] The core principle is to saturate non-specific binding sites before applying the dye or dye-conjugated molecules.

Troubleshooting Guide: High Background Staining

High background staining is a common issue when using this compound. This guide provides a systematic approach to troubleshooting and resolving this problem.

Logical Troubleshooting Flowchart

troubleshooting_flowchart start High Background Observed check_blocking Step 1: Review Blocking Protocol start->check_blocking blocking_effective Is blocking step adequate? check_blocking->blocking_effective optimize_blocking Action: Optimize Blocking Agent & Incubation Time/Temp blocking_effective->optimize_blocking No check_washing Step 2: Evaluate Washing Steps blocking_effective->check_washing Yes optimize_blocking->check_washing washing_sufficient Are washing steps sufficient? check_washing->washing_sufficient optimize_washing Action: Increase Wash Duration/Volume & Add Detergent washing_sufficient->optimize_washing No check_concentration Step 3: Assess Dye Concentration washing_sufficient->check_concentration Yes optimize_washing->check_concentration concentration_optimal Is dye concentration too high? check_concentration->concentration_optimal optimize_concentration Action: Titrate Dye to Determine Optimal Concentration concentration_optimal->optimize_concentration Yes check_sample Step 4: Examine Sample Quality concentration_optimal->check_sample No optimize_concentration->check_sample sample_issue Is there endogenous fluorescence or protein aggregation? check_sample->sample_issue address_sample_issue Action: Use Autofluorescence Quenching or Centrifuge Sample sample_issue->address_sample_issue Yes end Problem Resolved sample_issue->end No address_sample_issue->end

Caption: A step-by-step flowchart for troubleshooting high background signals.

Data Presentation: Recommended Blocking Agents

The choice of blocking agent is critical for minimizing non-specific binding. Below is a summary of commonly used blocking agents. Note that the optimal agent and concentration should be determined empirically for your specific application.

Blocking AgentRecommended Starting ConcentrationApplication Notes
Normal Serum 5-10% (v/v) in bufferUse serum from the species in which the secondary antibody was raised. For example, if using a goat anti-rabbit secondary antibody, use normal goat serum for blocking.[11]
Bovine Serum Albumin (BSA) 1-5% (w/v) in bufferA common and effective protein blocker for saturating non-specific binding sites. Ensure high-purity, "fraction V" BSA is used.
Non-fat Dry Milk 1-5% (w/v) in bufferA cost-effective alternative to BSA, but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays. Not recommended for phospho-specific antibody studies.
Fish Skin Gelatin 0.1-1% (w/v) in bufferCan be effective in reducing certain types of background.
Commercial Blocking Buffers Manufacturer's recommendationOften contain a proprietary mix of blocking agents and can be very effective.

Experimental Protocols

Protocol 1: General Blocking Procedure for Immunofluorescence (IF) / Immunohistochemistry (IHC)

This protocol provides a general workflow for blocking non-specific binding of this compound in IF/IHC applications.

blocking_workflow start Start: Fixed & Permeabilized Sample wash1 Wash: 3x with PBS-T (PBS + 0.1% Tween-20) start->wash1 block Block: Incubate with Blocking Buffer (e.g., 5% Normal Goat Serum in PBS-T) for 1 hour at RT wash1->block wash2 Wash: 3x with PBS-T block->wash2 primary_ab Primary Antibody Incubation: Incubate with primary antibody diluted in blocking buffer wash2->primary_ab wash3 Wash: 3x with PBS-T primary_ab->wash3 secondary_ab Secondary Antibody/Dye Incubation: Incubate with this compound conjugated secondary antibody or dye wash3->secondary_ab wash4 Final Wash: 5x with PBS-T secondary_ab->wash4 mount Mount & Image wash4->mount

Caption: A typical experimental workflow for an immunoassay incorporating a blocking step.

Methodology:

  • Sample Preparation: Prepare your cells or tissue sections according to your standard protocol for fixation and permeabilization.

  • Initial Wash: Wash the samples three times for 5 minutes each with a wash buffer (e.g., Phosphate Buffered Saline with 0.1% Tween-20, PBS-T).

  • Blocking:

    • Prepare a fresh blocking buffer. For example, 5% (v/v) normal goat serum and 1% (w/v) BSA in PBS-T.

    • Completely cover the sample with the blocking buffer.

    • Incubate for at least 1 hour at room temperature in a humidified chamber. For problematic backgrounds, incubation can be extended to overnight at 4°C.

  • Primary Antibody Incubation:

    • Dilute your primary antibody in the blocking buffer to the desired concentration.

    • Drain the blocking buffer from the sample (do not wash).

    • Add the primary antibody solution and incubate according to your protocol.

  • Washing: Wash the samples three times for 5 minutes each with wash buffer.

  • Secondary Antibody / Dye Incubation:

    • If using a this compound conjugated secondary antibody or the dye itself, dilute it in the blocking buffer.

    • Incubate for the recommended time, protected from light.

  • Final Washes: Wash the samples five times for 5 minutes each with wash buffer, with the final wash in PBS (without detergent).

  • Mounting and Imaging: Mount the sample and proceed with imaging.

Protocol 2: Optimizing Blocking Conditions

If high background persists, systematic optimization of the blocking protocol is necessary.

Methodology:

  • Test Different Blocking Agents: Set up parallel experiments using different blocking agents from the table above (e.g., Normal Serum, BSA, Non-fat Dry Milk).

  • Vary Incubation Time and Temperature: For the most promising blocking agent, test different incubation times (e.g., 1 hour, 2 hours, overnight) and temperatures (room temperature vs. 4°C).

  • Adjust Detergent Concentration: Increase the Tween-20 concentration in your wash buffer from 0.1% to 0.5% to reduce weaker, non-specific hydrophobic interactions.

  • Include a Negative Control: Always include a negative control where the primary antibody is omitted. This will help you determine if the non-specific binding is from the dye/secondary antibody or the primary antibody.

References

Improving signal-to-noise ratio with Lanasol yellow 4G

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanasol Yellow 4G. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a multifunctional, water-soluble azo dye.[1][2] In a research context, it is used as a fluorescent stain for visualizing and analyzing various biological structures.[3][4][5] Its applications can range from staining tissues for microscopic analysis to labeling biomolecules in solution-based assays.[3]

Q2: What are the likely excitation and emission wavelengths for this compound?

Q3: What is the primary cause of low signal-to-noise ratio (SNR) in fluorescence imaging?

A low SNR occurs when the desired signal from the fluorescent dye is weak relative to the background noise.[4] The main contributors to low SNR are high background staining, autofluorescence from the sample, and noise from the imaging detector.[4] Optimizing staining protocols and imaging parameters is key to maximizing SNR.[6]

Q4: How can I reduce autofluorescence in my samples?

Autofluorescence is the natural fluorescence emitted by some biological materials that can obscure the signal from your fluorescent dye.[7] To reduce autofluorescence, you can:

  • Use a mounting medium that contains an anti-fade reagent with autofluorescence-reducing properties.

  • Prepare a "no-stain" control (a sample with no fluorescent dye) to assess the level of autofluorescence.

  • Choose a fluorophore that emits in a spectral region where autofluorescence is minimal (often in the far-red or near-infrared).

  • Perform a spectral unmixing if your imaging system supports it.

Q5: Can this compound be used for live-cell imaging?

The suitability of this compound for live-cell imaging has not been extensively documented. Factors to consider include its cell permeability, potential cytotoxicity, and photostability under prolonged illumination. It is recommended to perform viability assays and control experiments to assess its appropriateness for live-cell studies.

Troubleshooting Guides

Issue 1: Weak Signal from this compound

If you are observing a faint signal from your this compound stain, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Suboptimal Excitation/Emission Filters Empirically determine the optimal excitation and emission maxima for this compound using a spectrophotometer or by testing different filter sets on your microscope.
Low Dye Concentration Increase the concentration of this compound in your staining solution. Perform a concentration titration to find the optimal balance between signal and background.
Photobleaching (Fading) - Reduce the intensity of the excitation light.- Decrease the exposure time.- Use an anti-fade mounting medium.- Acquire images promptly after staining.
Inefficient Staining - Increase the incubation time with the dye.- Optimize the pH of the staining buffer, as dye binding can be pH-sensitive.
Issue 2: High Background Noise

High background can significantly reduce image contrast and make it difficult to distinguish your signal.[8]

Potential Cause Recommended Solution
Excess Dye - Reduce the concentration of this compound.- Increase the number and duration of wash steps after staining to remove unbound dye.[9]
Non-specific Binding - Add a blocking agent (e.g., bovine serum albumin) to your staining buffer to reduce non-specific interactions.- Include a mild detergent (e.g., Tween-20) in your wash buffer.[9]
Autofluorescence - Prepare a "no-stain" control to evaluate the level of autofluorescence.- Use a mounting medium with autofluorescence-reducing properties.
Detector Noise - Cool the camera if it is a cooled CCD to reduce thermal noise.- Increase the exposure time to increase the signal relative to the read noise (for CCD cameras).- For very weak signals, consider frame averaging to reduce random noise.[10]

Experimental Protocols

Protocol 1: General Staining of Fixed Cells with this compound

This protocol provides a general workflow for staining fixed cells. Optimization of dye concentration and incubation times may be required.

  • Cell Fixation and Permeabilization:

    • Grow cells on coverslips to the desired confluency.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining with this compound:

    • Prepare a working solution of this compound in PBS (e.g., 1-10 µM, to be optimized).

    • Incubate the fixed and permeabilized cells with the this compound solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Image the slides using a fluorescence microscope with appropriate filters for a yellow dye (e.g., excitation around 490-510 nm, emission around 520-560 nm).

    • Optimize imaging parameters (exposure time, laser power) to maximize SNR.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Imaging and Analysis start Start: Culture Cells fix Fix Cells (e.g., 4% PFA) start->fix perm Permeabilize (optional) fix->perm wash1 Wash with PBS perm->wash1 stain Incubate with This compound wash1->stain wash2 Wash to Remove Excess Dye stain->wash2 mount Mount Coverslip wash2->mount image Fluorescence Microscopy mount->image analyze Image Analysis (SNR) image->analyze

Caption: A generalized workflow for staining fixed cells with this compound.

troubleshooting_snr cluster_signal Signal Optimization cluster_noise Noise Reduction inc_conc Increase Dye Concentration snr Improved Signal-to-Noise Ratio inc_conc->snr opt_filters Optimize Filters opt_filters->snr inc_exposure Increase Exposure inc_exposure->snr dec_conc Decrease Dye Concentration dec_conc->snr add_wash Improve Washing add_wash->snr use_antifade Use Anti-fade /Autofluorescence Reducer use_antifade->snr

Caption: Key strategies for improving the signal-to-noise ratio.

References

Lanasol yellow 4G solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanasol Yellow 4G. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in aqueous buffers. Here you will find troubleshooting guides and frequently asked questions to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a multifunctional reactive azo dye.[1] Its chemical structure contains sulfonate groups, which contribute to its water solubility. It is commonly used in various biological and textile dyeing applications.[2]

Q2: What is the general solubility of this compound in water?

This compound is reported to have a solubility of 100 g/L in water at both 30°C and 90°C.[3] However, its solubility in aqueous buffers can be influenced by several factors.

Q3: What factors can affect the solubility of this compound in aqueous buffers?

The solubility of reactive dyes like this compound is primarily affected by:

  • pH: The pH of the buffer can significantly impact solubility. One study successfully prepared a 150 ppm solution of this compound at pH 2.5, suggesting good solubility in acidic conditions.[4]

  • Temperature: Generally, increasing the temperature can enhance the solubility of dyes.[5] Using warm buffer (e.g., 30-40°C) can aid in dissolution.

  • Electrolytes: The presence and concentration of salts in the buffer can either increase or decrease the solubility of reactive dyes. High concentrations of electrolytes can sometimes lead to "salting out" and precipitation.

  • Buffer Composition: The specific ions in the buffer can interact with the dye molecule, affecting its solubility.

Q4: Can I use organic co-solvents to dissolve this compound?

While this compound is water-soluble, for certain applications requiring high concentrations, the use of a minimal amount of a water-miscible organic solvent like DMSO, followed by dilution in the aqueous buffer, might be considered. However, this should be tested on a small scale first, as rapid changes in solvent polarity can sometimes cause precipitation.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered when preparing aqueous solutions of this compound.

Issue 1: this compound is not dissolving completely.
  • Possible Cause: The concentration of the dye may be too high for the selected buffer and temperature.

  • Troubleshooting Steps:

    • Increase Temperature: Gently warm the buffer solution (e.g., to 30-40°C) while stirring. Avoid boiling, as it may degrade the dye.

    • Sonication: Use a sonicator to aid in the dispersion and dissolution of the dye particles.

    • pH Adjustment: If your experimental conditions allow, try adjusting the pH. Since this compound appears to be soluble at acidic pH, a slight decrease in pH might improve solubility.

    • Incremental Addition: Add the dye powder to the buffer in small increments while stirring continuously to prevent clumping.

Issue 2: The this compound solution is cloudy or hazy.
  • Possible Cause: This may indicate the formation of fine precipitates or that the dye has not fully dissolved.

  • Troubleshooting Steps:

    • Filtration: Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles. This is particularly important for applications requiring a clear solution.

    • Review Buffer Composition: High salt concentrations in the buffer could be causing the dye to salt out. If possible, try reducing the salt concentration.

Issue 3: The dye precipitates out of solution after initial dissolution.
  • Possible Cause: The solution may be supersaturated, or there might be a change in conditions (e.g., temperature decrease, pH shift) causing the dye to crash out.

  • Troubleshooting Steps:

    • Maintain Temperature: Ensure the solution is maintained at a constant temperature, especially if it was warmed during dissolution.

    • Check for pH Stability: Verify that the pH of the buffer has not shifted after the addition of the dye.

    • Prepare Fresh Solutions: this compound is a reactive dye, and its stability in solution over time can vary depending on the buffer composition and storage conditions. It is recommended to prepare fresh solutions for optimal performance.

Quantitative Data Summary

ParameterValueConditionsReference
Solubility in Water 100 g/L30°C[3]
Solubility in Water 100 g/L90°C[3]
Aqueous Solution Prep 150 ppmpH 2.5[4]

Experimental Protocols

General Protocol for Preparing an Aqueous Solution of this compound

This protocol provides a general guideline. The final concentration and buffer composition should be optimized for your specific experimental needs.

  • Materials:

    • This compound powder

    • Desired aqueous buffer (e.g., phosphate, citrate, or TRIS buffer)

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • Spatula and weighing paper/boat

    • pH meter

    • Water bath or hot plate (optional)

    • Filtration unit (optional)

  • Procedure:

    • Buffer Preparation: Prepare the desired aqueous buffer at the target pH and concentration.

    • Weighing: Accurately weigh the required amount of this compound powder.

    • Dissolution:

      • Add the desired volume of buffer to a volumetric flask.

      • Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

      • Slowly add the weighed this compound powder to the stirring buffer.

      • Allow the solution to stir until the dye is completely dissolved. This may take some time.

    • Gentle Heating (if necessary): If the dye does not dissolve completely at room temperature, gently warm the solution to 30-40°C using a water bath or hot plate with stirring. Do not exceed 50°C to minimize the risk of degradation.

    • pH Verification: After the dye has dissolved, check the pH of the solution and adjust if necessary using small amounts of acid or base.

    • Volume Adjustment: Once the dye is fully dissolved and the solution has returned to room temperature, bring the solution to the final volume with the buffer.

    • Filtration (optional): If any particulate matter remains, filter the solution through a 0.22 µm or 0.45 µm syringe filter.

Visual Troubleshooting Guide

Caption: Troubleshooting workflow for this compound solubility issues.

DissolutionProtocol start Start: Prepare Aqueous Buffer weigh_dye 1. Weigh this compound Powder start->weigh_dye add_to_buffer 2. Add powder to stirring buffer weigh_dye->add_to_buffer stir_at_rt 3. Stir at Room Temperature add_to_buffer->stir_at_rt check_dissolution 4. Check for Complete Dissolution stir_at_rt->check_dissolution warm_gently 5. Warm gently (30-40°C) if not fully dissolved check_dissolution->warm_gently No verify_ph 7. Verify and Adjust pH check_dissolution->verify_ph Yes cool_to_rt 6. Cool to Room Temperature warm_gently->cool_to_rt cool_to_rt->verify_ph final_volume 8. Adjust to Final Volume verify_ph->final_volume filter 9. Filter (Optional, if needed) final_volume->filter end_product End: Clear this compound Solution filter->end_product Clear filter->end_product Filtered

Caption: Experimental workflow for dissolving this compound.

References

How to handle autofluorescence when using Lanasol yellow 4G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle autofluorescence when using Lanasol Yellow 4G in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

Q2: What is autofluorescence and why is it a problem?

Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light.[3][6] This intrinsic fluorescence can interfere with the detection of specific fluorescent signals, such as that from this compound, leading to high background, low signal-to-noise ratio, and potentially inaccurate results.

Q3: What are the common causes of autofluorescence in my samples?

Autofluorescence in biological samples can originate from several sources:

  • Endogenous Fluorophores: Many biological molecules are naturally fluorescent. These include:

    • Structural proteins: Collagen and elastin (B1584352) (common in connective tissues).

    • Metabolic cofactors: NADH and flavins.

    • Cellular aging pigments: Lipofuscin, which accumulates in older cells.

    • Red blood cells: Due to the presence of heme.

  • Fixation Methods: The use of aldehyde fixatives, such as formaldehyde (B43269) and glutaraldehyde (B144438), is a major cause of autofluorescence. These fixatives can cross-link proteins, creating fluorescent products.

  • Sample Processing: Heat and dehydration steps during sample preparation can also increase autofluorescence.

Q4: How can I check if my sample has an autofluorescence problem?

The most straightforward method is to prepare a control sample that has not been stained with this compound but has undergone all other processing steps (e.g., fixation, permeabilization). Observe this unstained sample under the microscope using the same filter sets you would use for your stained sample. If you see significant fluorescence, then you have an autofluorescence issue.

Troubleshooting Guide: High Background When Using this compound

High background fluorescence can obscure the specific signal from your this compound stain. This guide provides a step-by-step approach to identify and resolve the issue.

Is the background fluorescence present in an unstained control sample?

  • YES: The issue is likely autofluorescence from your sample.

    • What color is the autofluorescence?

      • Broad spectrum (visible in multiple channels): This could be due to lipofuscin or fixation.

      • Green/Yellow: This may be from flavins or NADH.

      • Blue/Green: Collagen and elastin are common sources.

    • Proceed to the "Strategies to Reduce Autofluorescence" section.

  • NO: The background is likely due to non-specific binding of the dye or other issues with your staining protocol.

    • Are you using an appropriate blocking step? Ensure you are using a suitable blocking agent (e.g., BSA, serum from the secondary antibody host species) for a sufficient amount of time.

    • Is the dye concentration optimal? Titrate your this compound concentration to find the best balance between signal and background.

    • Are your washing steps adequate? Increase the number and/or duration of washes to remove unbound dye.

Experimental Protocols for Autofluorescence Reduction

Here are detailed protocols for common methods to reduce autofluorescence. It is recommended to test these on a small batch of samples to determine the most effective method for your specific tissue and experimental setup.

Protocol 1: Sodium Borohydride (B1222165) Treatment for Aldehyde-Induced Autofluorescence

This method is effective at reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.

  • Deparaffinize and rehydrate your tissue sections to phosphate-buffered saline (PBS).

  • Prepare a fresh solution of 0.1% sodium borohydride (NaBH₄) in ice-cold PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: Sodium borohydride is a hazardous chemical. Handle with appropriate safety precautions.

  • Incubate the slides in the NaBH₄ solution for 30 minutes at room temperature.

  • Wash the slides three times for 5 minutes each in PBS.

  • Proceed with your this compound staining protocol.

Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence

Sudan Black B is a lipophilic dye that can effectively quench autofluorescence from lipofuscin.

  • Deparaffinize and rehydrate your tissue sections to 70% ethanol.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 15-20 minutes and filter the solution to remove any undissolved particles.

  • Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Wash the slides extensively in PBS until no more color is seen leaching from the sections.

  • Proceed with your this compound staining protocol.

Protocol 3: Photobleaching

This method uses high-intensity light to destroy fluorescent molecules in the tissue before staining.

  • Prepare your unstained slides as you would for staining.

  • Expose the slides to a strong, broad-spectrum light source (e.g., a fluorescence microscope's mercury or xenon lamp with all filters removed, or a dedicated photobleaching device) for an extended period (e.g., 1-2 hours). The optimal time will need to be determined empirically.

  • Proceed with your this compound staining protocol.

Quantitative Data on Autofluorescence Reduction

The effectiveness of different quenching methods can vary depending on the tissue type and the source of autofluorescence. The following table summarizes reported reduction efficiencies for some common methods.

Quenching AgentTarget AutofluorescenceTissue TypeApproximate Reduction EfficiencyReference
Sodium Borohydride (0.1%) Aldehyde-inducedGeneralVariable, can be effectiveGeneral Knowledge
Sudan Black B (0.1%) LipofuscinBrain, RetinaHighGeneral Knowledge
TrueBlack® Lipofuscin and other sourcesBrain, KidneyUp to 90%Biotium
Photobleaching GeneralVariousVariable, depends on durationGeneral Knowledge

Visualizing Workflows and Concepts

Autofluorescence Troubleshooting Workflow

Caption: A flowchart for troubleshooting high background fluorescence.

Key Sources of Autofluorescence

autofluorescence_sources autofluorescence Autofluorescence endogenous Endogenous Sources autofluorescence->endogenous exogenous Exogenous Sources autofluorescence->exogenous collagen Collagen/Elastin endogenous->collagen nadph NADH/Flavins endogenous->nadph lipofuscin Lipofuscin endogenous->lipofuscin fixation Aldehyde Fixation exogenous->fixation processing Sample Processing (Heat, Dehydration) exogenous->processing

Caption: The main endogenous and exogenous sources of autofluorescence.

General Experimental Workflow for Reducing Autofluorescence

autofluorescence_reduction_workflow start Sample Preparation quenching Autofluorescence Quenching Step (e.g., NaBH4, Sudan Black B) start->quenching blocking Blocking Step quenching->blocking staining This compound Staining blocking->staining washing Washing staining->washing imaging Microscopy washing->imaging

Caption: A generalized workflow incorporating an autofluorescence quenching step.

References

Lanasol yellow 4G protocol modifications for sensitive cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanasol Yellow 4G, a novel fluorescent probe designed for real-time, quantitative analysis of intracellular dynamics. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful application in your research, with a special focus on sensitive cell lines such as primary neurons and induced pluripotent stem cells (iPSCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a highly sensitive fluorescent probe used to measure dynamic changes in the intracellular environment. Its fluorescence emission is directly proportional to the specific metabolic activity it is designed to detect, making it a powerful tool for studying cellular physiology and drug response in real-time. This compound is a multifunctional dye that can be used to observe and analyze cell structures, track biomolecules, and evaluate cell functions.[1][2][3][4][5][6]

Q2: What are the excitation and emission wavelengths for this compound?

A2: The optimal excitation wavelength for this compound is 488 nm, and its peak emission is at 530 nm, making it compatible with standard FITC/GFP filter sets on most fluorescence microscopes and flow cytometers.

Q3: Is this compound compatible with live-cell imaging?

A3: Yes, this compound is specifically designed for live-cell imaging applications. It exhibits high photostability and low phototoxicity under recommended conditions, allowing for extended time-lapse imaging of dynamic cellular processes.[7]

Q4: Can this compound be used in conjunction with other fluorescent probes?

A4: Yes, this compound can be multiplexed with other fluorescent probes in multi-color imaging experiments. To minimize spectral overlap, it is recommended to use probes with distinct excitation and emission spectra, such as those in the red or far-red channels.[8]

Q5: What are "sensitive cell lines" and why do they require protocol modifications?

A5: Sensitive cell lines, such as primary neurons, stem cells, and certain cancer cell lines, are more susceptible to damage from external agents and environmental changes.[9][10] Standard fluorescent probe loading protocols may induce stress or cytotoxicity, affecting cell viability and the accuracy of experimental results.[7] Modifications are necessary to minimize these effects and maintain cellular health.

Troubleshooting Guides

This section addresses common issues encountered when using this compound, particularly with sensitive cell lines.

Issue 1: High Cell Death or Poor Viability After Staining
Possible Cause Recommended Solution
High Probe Concentration Reduce the final concentration of this compound. Perform a concentration titration to find the optimal balance between signal intensity and cell viability. For sensitive cells, start at 50% of the standard protocol's concentration.
Prolonged Incubation Time Decrease the incubation time. For primary neurons, an incubation of 15-20 minutes is often sufficient, compared to 30-45 minutes for more robust cell lines.
Inappropriate Loading Buffer Use a balanced salt solution (e.g., HBSS) or a phenol (B47542) red-free culture medium for probe loading to maintain physiological conditions.[7] Ensure the buffer is at the correct pH and temperature.
Phototoxicity Minimize exposure of stained cells to excitation light. Use the lowest possible laser power and exposure time during imaging.[7] Keep cells in the dark as much as possible after loading.
Issue 2: Weak or No Fluorescent Signal
Possible Cause Recommended Solution
Low Probe Concentration While high concentrations can be toxic, a concentration that is too low will result in a poor signal. If you have already reduced the concentration due to toxicity, try a step-wise increase to find a suitable signal level.
Incorrect Filter Set Ensure you are using the correct excitation and emission filters for this compound (Excitation: 488 nm, Emission: 530 nm).[11]
Suboptimal Cell Health Ensure cells are healthy and in the logarithmic growth phase before staining. Stressed or unhealthy cells may not effectively take up the probe.
Signal Loss During Washing Reduce the number and duration of washing steps after probe loading. Handle samples gently to prevent cell detachment or signal loss.[8]
Issue 3: High Background Fluorescence
Possible Cause Recommended Solution
Incomplete Removal of Unbound Probe Ensure adequate washing after the loading step. Use a fresh, pre-warmed buffer for each wash. For sensitive cells, perform gentle washes to avoid cell loss.
Phenol Red in Medium Culture and image cells in a phenol red-free medium, as phenol red can contribute to background fluorescence.[7]
Autofluorescence Acquire an unstained control image to assess the level of cellular autofluorescence. This can be subtracted from the this compound signal during image analysis.

Quantitative Data Summary

The following tables provide a summary of experimental data from optimization studies using primary rat cortical neurons.

Table 1: Effect of this compound Concentration and Incubation Time on Cell Viability

Concentration (µM)Incubation Time (min)Cell Viability (%)
5 (Standard)3075 ± 5.2
2.5 (Modified) 30 92 ± 3.1
5 (Standard)1588 ± 4.5
2.5 (Modified) 15 95 ± 2.8

Table 2: Effect of Protocol Modification on Signal-to-Noise Ratio

ProtocolSignal Intensity (a.u.)Background (a.u.)Signal-to-Noise Ratio
Standard1500 ± 120300 ± 405.0
Modified 1100 ± 95 150 ± 25 7.3

Experimental Protocols

Standard Protocol for Robust Cell Lines (e.g., HEK293, HeLa)
  • Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach 50-70% confluency.

  • Reagent Preparation: Prepare a 1-5 µM working solution of this compound in a serum-free medium or a suitable buffer (e.g., HBSS).

  • Cell Loading: Remove the culture medium and wash the cells once with the loading buffer. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 30-45 minutes at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells twice with a pre-warmed imaging buffer.

  • Imaging: Proceed with fluorescence imaging using a 488 nm excitation source and a 530/30 nm emission filter.

Modified Protocol for Sensitive Cell Lines (e.g., Primary Neurons, iPSCs)
  • Cell Preparation: Plate sensitive cells on a substrate coated with a suitable adhesion promoter (e.g., poly-L-lysine) and allow for proper differentiation and maturation.[10]

  • Reagent Preparation: Prepare a lower concentration (e.g., 1-2.5 µM) working solution of this compound in a phenol red-free, HEPES-buffered medium to maintain stable pH.

  • Cell Loading: Carefully remove half of the culture medium from the cells and add an equal volume of the 2X this compound working solution to minimize mechanical stress.

  • Incubation: Reduce the incubation time to 15-20 minutes at 37°C, protected from light.

  • Washing: Gently remove the loading solution and wash the cells once with a pre-warmed imaging buffer. Avoid multiple vigorous washes.

  • Imaging: Image the cells immediately, using the lowest possible excitation light intensity to prevent phototoxicity.[7]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_loading Loading cluster_imaging Imaging A Plate Cells B Prepare Lanasol Working Solution C Remove Culture Medium B->C D Add Lanasol Solution C->D E Incubate (15-45 min) D->E F Wash Cells E->F G Acquire Image F->G

Caption: Standard workflow for cell staining with this compound.

Troubleshooting Logic for High Cell Death

G Start High Cell Death Observed Concentration Is Probe Concentration > 2.5µM? Start->Concentration Incubation Is Incubation Time > 20 min? Concentration->Incubation No Solution1 Reduce Concentration Concentration->Solution1 Yes Buffer Using Balanced Salt Solution? Incubation->Buffer No Solution2 Reduce Incubation Time Incubation->Solution2 Yes Solution3 Use Phenol-Free Medium Buffer->Solution3 No End Re-evaluate Cell Viability Buffer->End Yes Solution1->Incubation Solution2->Buffer Solution3->End

Caption: Decision tree for troubleshooting cytotoxicity in sensitive cell lines.

Hypothetical Signaling Pathway Affected by this compound Overload

G LY4G This compound (High Concentration) ROS Reactive Oxygen Species (ROS) LY4G->ROS StressKinase Stress-Activated Kinase (e.g., JNK, p38) ROS->StressKinase activates Caspase Caspase-3 Activation StressKinase->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential pathway leading to apoptosis due to probe-induced oxidative stress.

References

Validation & Comparative

A Head-to-Head Battle of Protein Labeling Dyes: Lanasol Yellow 4G vs. Cy3

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of protein research, the selection of an appropriate fluorescent label is a critical determinant for the success of downstream applications. This guide provides a comprehensive comparison of two fluorescent dyes, Lanasol Yellow 4G and Cy3, for protein labeling efficiency. While Cy3 is a well-established and widely used dye, this compound, a vinyl sulfone reactive dye, presents an alternative labeling chemistry. This comparison aims to provide researchers with the necessary data to make an informed decision based on the specific requirements of their experimental design.

At a Glance: Key Properties of this compound and Cy3

A summary of the key photophysical and chemical properties of this compound and Cy3 is presented below. It is important to note that while extensive data is available for Cy3, specific photophysical parameters for this compound in the context of protein labeling are not readily found in publicly available research. The data for this compound is inferred from general knowledge of vinyl sulfone dyes and limited available information.

PropertyThis compound (C.I. Reactive Yellow 39)Cy3
Reactive Group Vinyl Sulfone (targets thiols and amines)N-hydroxysuccinimide (NHS) ester (targets primary amines)
Molar Mass ( g/mol ) 699.25[1][2]~767 (for NHS ester)
Excitation Max (nm) ~400[3]~550
Emission Max (nm) Data not available~570
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Data not available150,000
Quantum Yield (Φ) Data not available~0.15
Primary Target(s) on Proteins Cysteine (thiol), Lysine (B10760008) (amine)Lysine (primary amine)

Labeling Chemistry: A Tale of Two Reactivities

The fundamental difference between this compound and Cy3 lies in their reactive moieties, which dictates their protein labeling strategy.

This compound , a vinyl sulfone dye, can react with both thiol groups of cysteine residues and primary amines of lysine residues.[4] The reaction with thiols is generally more specific and occurs at a neutral to slightly acidic pH, while the reaction with amines requires a more alkaline environment (pH > 9).[4] This dual reactivity offers flexibility but also necessitates careful control of the reaction conditions to achieve site-specific labeling.

Cy3 , most commonly available as an N-hydroxysuccinimide (NHS) ester, specifically targets primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[5] This reaction is highly efficient at a slightly alkaline pH (typically 8.0-9.0) and is the most common method for labeling antibodies and other proteins.[5]

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies for labeling proteins with each dye are crucial for reproducibility and achieving optimal results.

This compound (Vinyl Sulfone) Labeling Protocol (Thiol-Reactive)

This protocol is based on general procedures for labeling proteins with vinyl sulfone dyes targeting cysteine residues.

  • Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines if amine labeling is to be avoided. A common buffer is 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5.

  • Reduction of Disulfide Bonds (Optional): If targeting internal cysteine residues that may be involved in disulfide bonds, the protein may need to be treated with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), followed by removal of the reducing agent.

  • Dye Preparation: Dissolve this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM).

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Purification: Remove the unreacted dye by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Cy3 (NHS Ester) Labeling Protocol (Amine-Reactive)

This is a standard protocol for labeling proteins with Cy3-NHS ester.

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. A common buffer is 0.1 M sodium bicarbonate, pH 8.3-9.0.[5] Buffers containing primary amines (e.g., Tris) must be avoided.

  • Dye Preparation: Dissolve the Cy3-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL) immediately before use.[6]

  • Labeling Reaction: While gently stirring the protein solution, add a 5-10 fold molar excess of the Cy3-NHS ester stock solution. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a desalting column, spin column, or dialysis.

Visualizing the Workflow

To better understand the labeling processes, the following diagrams illustrate the experimental workflows.

ProteinLabelingWorkflow cluster_Lanasol This compound (Vinyl Sulfone) Labeling cluster_Cy3 Cy3 (NHS Ester) Labeling L_Prot Protein Solution (pH 7.0-7.5) L_React Reaction (RT, 1-2h or 4°C, o/n) L_Prot->L_React L_Dye This compound in DMSO/DMF L_Dye->L_React L_Purify Purification (Size Exclusion/Dialysis) L_React->L_Purify L_Final Labeled Protein L_Purify->L_Final C_Prot Protein Solution (pH 8.3-9.0) C_React Reaction (RT, 1h) C_Prot->C_React C_Dye Cy3-NHS Ester in DMSO/DMF C_Dye->C_React C_Purify Purification (Desalting/Dialysis) C_React->C_Purify C_Final Labeled Protein C_Purify->C_Final

Fig. 1: Experimental workflows for protein labeling.

Signaling Pathway of Amine-Reactive Labeling

The following diagram illustrates the general principle of amine-reactive labeling using an NHS ester like Cy3.

AmineReactiveLabeling Protein Protein (with primary amines, e.g., Lysine) Reaction Amine-Reactive Labeling (pH 8.0-9.0) Protein->Reaction NHS_Ester Cy3-NHS Ester NHS_Ester->Reaction Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) Reaction->Labeled_Protein NHS_leaving N-hydroxysuccinimide (byproduct) Reaction->NHS_leaving

Fig. 2: Amine-reactive labeling pathway.

Discussion and Conclusion

The choice between this compound and Cy3 for protein labeling depends heavily on the specific experimental goals and the nature of the protein of interest.

Cy3 remains the gold standard for many applications due to its well-characterized and excellent photophysical properties, including high molar extinction coefficient and good quantum yield, which contribute to its brightness. The NHS ester chemistry is robust, straightforward, and highly efficient for labeling primary amines, which are generally abundant and accessible on the protein surface.

This compound offers an alternative labeling strategy through its vinyl sulfone group. The ability to target cysteine residues can be a significant advantage for site-specific labeling, as cysteines are often less abundant than lysines. This can lead to more homogenous labeling and better preservation of protein function, especially if lysines are located in active or binding sites. However, the lack of readily available data on the photophysical properties of this compound as a fluorescent label for proteins makes a direct comparison of brightness and sensitivity challenging. Its primary application in the textile industry suggests good stability, but its performance in biological imaging and detection systems needs to be empirically determined.

  • For researchers requiring a bright, well-characterized, and easy-to-use fluorescent label for general protein labeling via primary amines, Cy3 is an excellent and reliable choice.

  • For researchers interested in site-specific labeling via cysteine residues and who are willing to optimize labeling conditions and characterize the resulting conjugate, This compound presents a potentially valuable alternative. However, the lack of comprehensive data necessitates thorough in-house validation.

Ultimately, the optimal dye for a particular experiment will depend on a careful consideration of the protein's characteristics, the desired degree of labeling, and the specific requirements of the downstream application.

References

Photostability Showdown: Lanasol Yellow 4G vs. Alexa Fluor Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of biological research and drug development, the selection of fluorescent probes is a critical determinant of experimental success. Among the myriad of factors to consider, the photostability of a dye—its ability to resist photochemical degradation and maintain a stable fluorescent signal under illumination—stands as a paramount concern. This guide provides a detailed comparison of the photostability and performance characteristics of the well-established Alexa Fluor family of dyes against Lanasol Yellow 4G, a reactive dye traditionally used in the textile industry.

Executive Summary

This guide reveals a significant disparity in the available photostability data between the Alexa Fluor dyes and this compound within the context of biological imaging. The Alexa Fluor series is extensively characterized and renowned for its exceptional photostability, making it a cornerstone of modern fluorescence microscopy. In stark contrast, this compound, identified as C.I. Reactive Yellow 39, lacks published data on its fluorescence quantum yield, emission spectra, and photostability in applications relevant to biological research. While it is a reactive dye capable of forming covalent bonds, its utility and performance as a fluorescent marker in microscopy remain uncharacterized in the scientific literature.

Alexa Fluor Dyes: The Gold Standard in Photostability

The Alexa Fluor family of dyes, developed by Molecular Probes (now part of Thermo Fisher Scientific), represents a suite of exceptionally bright and photostable fluorescent labels. Their superior performance has led to their widespread adoption in a vast array of applications, including immunofluorescence, high-resolution imaging, and flow cytometry.

Quantitative Photostability Data

The photostability of fluorescent dyes can be quantified by their photobleaching quantum yield, which is the probability that a dye molecule will be destroyed upon absorbing a photon. While specific quantum yield values can be highly dependent on the experimental conditions, comparative studies consistently demonstrate the superior photostability of Alexa Fluor dyes over traditional fluorophores like FITC and Cy dyes.

For the purpose of this guide, we present a qualitative comparison of the photostability of common Alexa Fluor dyes.

Dye FamilyExcitation (nm)Emission (nm)Relative BrightnessPhotostability
Alexa Fluor 488495519++++++++
Alexa Fluor 555555565++++++++
Alexa Fluor 594590617++++++
Alexa Fluor 647650668++++++++

Note: This table provides a generalized comparison. Actual performance may vary depending on the specific application and experimental conditions.

This compound: An Uncharted Territory in Fluorescence Microscopy

This compound, also known as C.I. Reactive Yellow 39, is a vinyl sulfone reactive dye primarily used for dyeing wool and silk. Its reactive group allows it to form covalent bonds with amine and hydroxyl groups on proteins and other biomolecules.

A literature search for the fluorescence properties and photostability of this compound in the context of biological imaging and microscopy did not yield any specific data. One study focused on its photodegradation as a water contaminant reported an absorption maximum at 400 nm. However, crucial parameters for a fluorescent probe, such as its emission spectrum, quantum yield, and photobleaching characteristics under microscopic illumination, are not documented in the available scientific literature.

Therefore, a direct comparison of the photostability of this compound with Alexa Fluor dyes for research applications is not possible based on current knowledge.

Experimental Protocols

To ensure objective and reproducible photostability measurements, a standardized experimental protocol is crucial. Below is a detailed methodology for assessing the photostability of fluorescently labeled samples.

Protocol: Photobleaching Analysis of Fluorescently Labeled Cells

1. Sample Preparation:

  • Culture cells on glass-bottom imaging dishes.
  • Label the cells with the fluorescent dye-conjugated antibody or probe of interest according to the manufacturer's protocol.
  • Wash the cells extensively to remove any unbound dye.
  • Mount the samples in an appropriate imaging medium, preferably one containing an anti-fade reagent.

2. Imaging Setup:

  • Use a confocal or widefield fluorescence microscope equipped with a suitable laser line or excitation filter for the fluorophore being tested.
  • Set the imaging parameters (laser power/intensity, exposure time, gain) to achieve a good signal-to-noise ratio without initial saturation. These parameters must be kept constant throughout the experiment.

3. Photobleaching Experiment:

  • Select a region of interest (ROI) containing well-labeled cells.
  • Acquire a time-lapse series of images of the ROI. The interval between images should be minimized to capture the bleaching kinetics accurately.
  • Continue acquiring images until the fluorescence intensity in the ROI has decreased significantly (e.g., to 50% of the initial intensity).

4. Data Analysis:

  • Measure the mean fluorescence intensity of the ROI in each image of the time series.
  • Correct for any background fluorescence by measuring the intensity of a region with no cells.
  • Normalize the background-corrected intensity values to the initial intensity (time = 0).
  • Plot the normalized fluorescence intensity as a function of time or exposure number.
  • The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability.

Visualizing the Workflow

To illustrate the experimental process for evaluating dye photostability, the following workflow diagram is provided.

Photostability_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Image Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture Labeling Fluorescent Labeling Cell_Culture->Labeling Washing Washing Labeling->Washing Mounting Mounting Washing->Mounting Microscope_Setup Microscope Setup Mounting->Microscope_Setup Transfer to Microscope ROI_Selection ROI Selection Microscope_Setup->ROI_Selection Time_Lapse Time-Lapse Acquisition ROI_Selection->Time_Lapse Intensity_Measurement Intensity Measurement Time_Lapse->Intensity_Measurement Image Series Background_Correction Background Correction Intensity_Measurement->Background_Correction Normalization Normalization Background_Correction->Normalization Plotting Plotting & Analysis Normalization->Plotting

Caption: Experimental workflow for photostability analysis.

Conclusion

For researchers, scientists, and drug development professionals requiring high-performance fluorescent probes, the Alexa Fluor family of dyes offers a proven and well-documented solution with exceptional photostability. The extensive characterization of these dyes provides a reliable foundation for designing and executing demanding fluorescence-based experiments.

While this compound is a reactive dye with the potential for covalent labeling, its fluorescence properties and photostability for biological imaging applications remain uninvestigated in the scientific literature. Without this critical data, its suitability as a fluorescent probe in research settings cannot be ascertained. Researchers seeking robust and reliable fluorescent signals for their studies are advised to utilize well-characterized dyes such as those from the Alexa Fluor series. Further investigation into the fluorescence characteristics of reactive textile dyes like this compound would be necessary to determine their potential utility in the realm of biological imaging.

Lanasol Yellow 4G: A Comparative Analysis of its Quantum Yield with Other Prominent Yellow Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a fluorescent dye is a critical decision, heavily influenced by its photophysical properties. The fluorescence quantum yield (Φ), which describes the efficiency of the fluorescence process, is a paramount consideration. This guide provides a comparative analysis of the quantum yield of Lanasol Yellow 4G against other widely used yellow dyes.

Quantum Yield Comparison of Common Yellow Dyes

To offer a clear perspective on the performance of alternative yellow fluorescent dyes, the following table summarizes the quantum yields of three commonly used fluorophores: Rhodamine 6G, Fluorescein, and BODIPY FL. These dyes are frequently employed in various research applications, from fluorescence microscopy to flow cytometry.

DyeQuantum Yield (Φ)Solvent
Rhodamine 6G0.95Ethanol[1]
0.95Water[5]
Fluorescein0.79Ethanol (neutral)[6][7]
0.925 ± 0.0150.1 N NaOH(aq)[8]
0.97Basic ethanol[9]
BODIPY FL~1.0Water[2]
0.9Methanol[10][11]

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of a compound is typically determined using a comparative method, which involves referencing a standard with a known quantum yield.[12] This approach provides a reliable and accurate measurement of the relative quantum yield.

The Comparative Method Protocol:
  • Standard Selection: A standard fluorophore with a known and well-documented quantum yield is chosen. The standard should have an absorption and emission profile similar to the sample being tested. For yellow dyes, Fluorescein or Rhodamine 6G are common standards.

  • Solution Preparation: A series of dilute solutions of both the test compound and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[1][6]

  • Absorbance Measurement: The UV-Vis absorption spectra of all solutions are recorded to determine the absorbance at the excitation wavelength.

  • Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the test sample and the standard.

  • Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the test compound and the standard. The slope of the resulting linear plots is determined.

  • Quantum Yield Calculation: The quantum yield of the test sample (ΦX) is calculated using the following equation:

    ΦX = ΦST * (mX / mST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • mX and mST are the slopes of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively.[12]

Below is a diagram illustrating the workflow for the comparative method of determining fluorescence quantum yield.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_standard Prepare Standard Solutions (Known Φ) abs_spec Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_standard->abs_spec prep_sample Prepare Test Sample Solutions (Unknown Φ) prep_sample->abs_spec fluo_spec Measure Fluorescence Spectra (Spectrofluorometer) abs_spec->fluo_spec plot Plot Integrated Fluorescence Intensity vs. Absorbance fluo_spec->plot calculate Calculate Quantum Yield using Comparative Formula plot->calculate result Quantum Yield of Test Sample calculate->result

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Signaling Pathway and Application Context

Fluorescent dyes are instrumental in visualizing and tracking biological processes. For instance, they can be conjugated to molecules that target specific cellular components or participate in signaling pathways. The choice of dye can significantly impact the signal-to-noise ratio and the ability to detect subtle changes.

The following diagram illustrates a generic cell signaling pathway where a fluorescently labeled ligand binds to a receptor, initiating a downstream cascade. A high quantum yield dye would be crucial for the sensitive detection of the ligand-receptor interaction.

G cluster_membrane Cell Membrane receptor Receptor cascade Signaling Cascade receptor->cascade Activation ligand Fluorescently Labeled Ligand (e.g., with Rhodamine 6G) ligand->receptor Binding response Cellular Response cascade->response

Caption: A generic cell signaling pathway initiated by a fluorescent ligand.

References

Advantages of Lanasol yellow 4G over traditional reactive dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile chemistry, the pursuit of vibrant, durable, and eco-conscious dyes is a perpetual endeavor. For researchers and scientists in textile and materials science, the selection of an appropriate dye system is critical to achieving desired outcomes in coloration and performance. This guide provides a detailed comparison of Lanasol Yellow 4G, a metal-free, high-performance α-bromoacrylamide reactive dye, with traditional reactive dyes for protein fibers like wool and silk.

Introduction to Lanasol and Traditional Reactive Dyes

Lanasol dyes are a class of reactive dyes characterized by their α-bromoacrylamide reactive group. This feature enables the formation of stable covalent bonds with the amino and thiol groups in protein fibers through both nucleophilic substitution and addition reactions. This dual fixation mechanism contributes to their high fastness properties and dyeing efficiency. This compound (C.I. Reactive Yellow 39) is a prominent member of this class, known for its brilliant greenish-yellow shade and excellent all-around performance.

Traditional reactive dyes for wool include various chemical classes, with the vinyl sulfone (VS) dyes, such as the Remazol® range, being a significant and long-established group. These dyes typically contain a sulfatoethylsulfone group, which, under alkaline conditions, converts to the reactive vinyl sulfone group that then forms a covalent bond with the fiber via a nucleophilic addition reaction.

Comparative Performance Analysis

The primary advantages of this compound over traditional reactive dyes for wool, such as those based on vinyl sulfone chemistry, lie in its dyeing process under milder conditions, higher fixation rates, and excellent fastness properties. Dyeing with Lanasol dyes is typically carried out in a weakly acidic medium (pH 4.5-5.5), which is the isoelectric region for wool. This minimizes fiber damage, preserving the natural handle and strength of the wool. In contrast, while some vinyl sulfone dyes can be applied to wool under acidic conditions, their reactivity and fixation are often optimized under conditions that can be more detrimental to the fiber.

A key performance indicator for reactive dyes is their fixation efficiency, which is the percentage of the dye that covalently bonds with the fiber. Lanasol dyes are known for their high fixation rates on wool, which translates to less hydrolyzed dye in the effluent, thereby reducing the environmental load.

The following table summarizes the comparative performance data for this compound and a representative traditional reactive dye.

Performance ParameterThis compound (α-bromoacrylamide)Traditional Reactive Dye (e.g., Vinyl Sulfone type)
Light Fastness (ISO 105-B02) 6[1]Generally 4-6 (Varies by specific dye)
Wash Fastness (ISO 105-C06, Change) 4-54-5
Wash Fastness (ISO 105-C06, Staining) 4-54-5
Perspiration Fastness (ISO 105-E04) 4-54-5
Rubbing Fastness (ISO 105-X12) 4-5 (Dry), 4 (Wet)4-5 (Dry), 3-4 (Wet)
Exhaustion (%) > 95%85-95%
Fixation (%) > 90%70-90%
Optimal Dyeing pH 4.5 - 5.55.0 - 6.5 (for wool)
Dyeing Temperature 98 - 100°C98 - 100°C

Experimental Protocols

Determination of Dye Exhaustion and Fixation

The exhaustion and fixation percentages are critical metrics for evaluating the efficiency of a reactive dyeing process.

1. Dye Exhaustion (%E): This measures the amount of dye that has moved from the dyebath to the fiber. It is determined spectrophotometrically by measuring the absorbance of the dyebath before and after the dyeing process.

  • Protocol:

    • Prepare a dyebath of a known concentration of the dye.

    • Measure the initial absorbance (A₀) of the dyebath at the dye's maximum absorption wavelength (λmax).

    • Carry out the dyeing process according to the specified procedure.

    • After dyeing, measure the final absorbance (A₁) of the residual dyebath.

    • The percentage exhaustion is calculated using the formula: %E = [(A₀ - A₁) / A₀] x 100

2. Dye Fixation (%F): This measures the amount of dye that has covalently bonded to the fiber after washing off any unfixed dye.

  • Protocol:

    • After the dyeing process, thoroughly rinse the dyed substrate to remove any loosely adhering dye.

    • Perform a rigorous washing-off process (soaping) to remove all unfixed and hydrolyzed dye. A standard procedure involves washing the substrate in a solution containing a non-ionic detergent (e.g., 2 g/L) at a high temperature (e.g., 80°C) for a specified time (e.g., 15-20 minutes), followed by further rinsing.

    • The amount of fixed dye can be determined either by spectrophotometric analysis of the stripping solution after extracting the dye from the fiber with a suitable solvent (e.g., pyridine-water mixture) or by measuring the color strength (K/S value) of the dyed fabric before and after the washing-off process.

    • The percentage fixation is calculated as the ratio of the amount of fixed dye to the amount of exhausted dye.

Fastness Testing

The fastness properties of the dyed materials are evaluated according to the international standards set by the ISO.

  • Light Fastness (ISO 105-B02): Specimens of the dyed textile are exposed to a controlled artificial light source that simulates natural daylight. The change in color is assessed by comparing the exposed sample with an unexposed sample against a set of eight blue wool standards, where 1 indicates very poor light fastness and 8 indicates exceptional light fastness.

  • Wash Fastness (ISO 105-C06): A dyed specimen in contact with a multifibre strip is laundered under specified conditions of temperature, alkalinity, bleaching, and abrasive action. The change in color of the specimen and the degree of staining on the multifibre strip are assessed using grey scales. The grey scale for assessing change in color ranges from 1 (poor) to 5 (excellent).

  • Perspiration Fastness (ISO 105-E04): A dyed specimen in contact with a multifibre strip is treated with two different solutions, one acidic and one alkaline, simulating human perspiration. The specimens are then subjected to a fixed mechanical pressure and left for a specific time at an elevated temperature. The change in color and the degree of staining are assessed using the grey scales.

  • Rubbing Fastness (ISO 105-X12): The amount of color transferred from the surface of a colored textile material to other surfaces by rubbing is determined. A dry and a wet rubbing cloth are rubbed against the specimen under controlled conditions. The staining of the rubbing cloths is assessed with the grey scale.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical structures and the general dyeing workflow for this compound and a traditional vinyl sulfone reactive dye.

G cluster_lanasol This compound (α-bromoacrylamide) cluster_vs Traditional Reactive Dye (Vinyl Sulfone) lanasol_structure [Chromophore]-NH-CO-C(Br)=CH₂ vs_structure [Chromophore]-SO₂-CH₂-CH₂-OSO₃Na

Figure 1: Chemical structures of reactive groups.

G cluster_lanasol This compound Dyeing Process cluster_vs Traditional VS Dye Dyeing Process l_start Start l_dyebath Prepare Dyebath (pH 4.5-5.5, Auxiliaries) l_start->l_dyebath l_dyeing Dyeing Cycle (Raise to 98°C, Hold) l_dyebath->l_dyeing l_fixation Fixation at 98°C l_dyeing->l_fixation l_wash Washing and Rinsing l_fixation->l_wash l_end End l_wash->l_end vs_start Start vs_dyebath Prepare Dyebath (pH 5.0-6.5, Auxiliaries) vs_start->vs_dyebath vs_dyeing Dyeing Cycle (Raise to 98°C, Hold) vs_dyebath->vs_dyeing vs_fixation Fixation at 98°C vs_dyeing->vs_fixation vs_wash Washing and Rinsing vs_fixation->vs_wash vs_end End vs_wash->vs_end

Figure 2: Generalized experimental workflows.

Environmental Considerations

The environmental impact of dyeing processes is a significant concern. Key parameters for assessing the environmental footprint of dyehouse effluent include Chemical Oxygen Demand (COD), Biological Oxygen Demand (BOD), and for halogen-containing dyes, Adsorbable Organic Halides (AOX).

Due to their higher fixation efficiency, Lanasol dyes can lead to a lower concentration of unfixed dye in the effluent compared to some traditional reactive dyes. This results in a lower COD and BOD load for the wastewater treatment plant. However, the α-bromoacrylamide chemistry of Lanasol dyes means that they contain organic-bound bromine. This can potentially contribute to the AOX value of the effluent. While studies have shown that the AOX concentration in the effluent from dyeing factories is generally low, it is a parameter that requires monitoring. In contrast, vinyl sulfone dyes do not contain halogens in their reactive group, and therefore do not contribute to the AOX load.

Conclusion

This compound presents several distinct advantages over traditional reactive dyes for protein fibers. Its ability to be applied under milder, fiber-friendly pH conditions, coupled with high exhaustion and fixation rates, leads to superior fastness properties and a more efficient dyeing process. While the potential for AOX formation is a consideration, the overall lower effluent load due to higher fixation makes it a compelling choice for high-performance and more sustainable textile coloration. For researchers and scientists, the reliability and high performance of this compound offer a robust tool for developing advanced textile materials with vibrant, long-lasting color.

References

Lanasol Yellow 4G in Super-Resolution Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, high-resolution images. This guide provides a comparative analysis of Lanasol Yellow 4G against established fluorophores used in key super-resolution techniques: Stochastic Optical Reconstruction Microscopy (STORM), Stimulated Emission Depletion (STED) microscopy, and Photoactivated Localization Microscopy (PALM).

This compound: An Overview

This compound is a reactive azo dye, primarily utilized in the textile industry. While its fluorescent properties make it a tool for conventional biological staining, its performance in the demanding environment of super-resolution microscopy has not been documented in scientific literature. Our investigation reveals a lack of data on critical performance metrics such as photon yield, photostability, and photoswitching capabilities, which are essential for achieving sub-diffraction-limit resolution.

Based on available information, this compound exhibits an absorption maximum at approximately 400 nm.[1] Studies on its photodegradation suggest a susceptibility to photobleaching, a significant drawback for techniques that rely on repeated cycling of fluorescent states.[1] Given the absence of performance data and the known characteristics of azo dyes, this compound is not recommended for super-resolution applications.

Established Alternatives for High-Performance Super-Resolution Imaging

In contrast to this compound, a range of fluorophores have been extensively characterized and optimized for super-resolution microscopy. These alternatives offer the high photon output, robust photostability, and predictable photoswitching kinetics necessary for generating high-fidelity super-resolved images.

Performance in STORM

STORM and its variant dSTORM rely on the stochastic activation and subsequent localization of individual fluorophores. The ideal STORM dye exhibits high photon emission per switching event, a low on/off duty cycle, and the ability to undergo many switching cycles before photobleaching.

DyeExcitation Max (nm)Emission Max (nm)Photon Yield (photons/event)Localization Precision (nm)On/Off Duty CyclePhotostability (switching cycles)
Alexa Fluor 647 650665~3,300 - 5,000[2][3]~13 - 25[4]~0.00087[3]High[5]
Cy5 649670~5,800[6]~20[7]ModerateModerate[8]
Cy3B 559570~1,300 - 2,000[2]~34[1]LowHigh[5][9]
CF® 568 562583GoodGoodGoodGood[10]
Performance in STED Microscopy

STED microscopy achieves sub-diffraction resolution by depleting fluorescence in the periphery of the excitation spot. Key performance indicators for STED dyes include high photostability under intense depletion laser illumination, a high fluorescence quantum yield, and a suitable fluorescence lifetime.

DyeExcitation Max (nm)Emission Max (nm)Fluorescence Quantum YieldFluorescence Lifetime (ns)Saturation Intensity (MW/cm²)Photostability
ATTO 647N 6476670.65[11]~3.5[11]Low[12]Excellent[11][13]
Performance in PALM

PALM utilizes photoactivatable or photoconvertible fluorescent proteins to localize single molecules sequentially. Important characteristics for PALM probes are high photon budget, good contrast between the "on" and "off" states, and monomeric nature to avoid artifacts.

ProbeExcitation Max (nm)Emission Max (nm)Photon Yield (photons/event)Localization Precision (nm)
mEos3.2 506 (green), 573 (red)519 (green), 584 (red)~1,200[14]~29[1]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon super-resolution studies. Below are generalized workflows for sample preparation and imaging in STORM, STED, and PALM.

General Workflow for Immunofluorescence Staining for Super-Resolution Microscopy

Caption: A typical workflow for preparing biological samples for immunofluorescence-based super-resolution microscopy.

dSTORM Imaging Protocol

dSTORM imaging requires a specific imaging buffer to promote the photoswitching of cyanine (B1664457) dyes. This buffer typically contains a reducing agent and an oxygen scavenging system.

G cluster_0 Sample Preparation cluster_1 Imaging Buffer Preparation cluster_2 Imaging A Labeled Sample on Coverslip F Mount Sample in Imaging Buffer A->F B Base Buffer (e.g., Tris-HCl) E Mix Components B->E C Reducing Agent (e.g., MEA, BME) C->E D Oxygen Scavenger System (e.g., GLOX) D->E E->F G High-Power Laser Illumination (to induce dark state) F->G H Low-Power Activation Laser (to sparsely reactivate fluorophores) G->H I Image Acquisition (thousands of frames) H->I J Image Reconstruction I->J

Caption: Key steps in a typical dSTORM experiment, from sample mounting to image reconstruction.

STED Microscopy Workflow

STED microscopy requires precise alignment of excitation and depletion laser beams to achieve super-resolution.

G cluster_0 Microscope Setup cluster_1 Imaging Process A Excitation Laser C Objective Lens A->C B Depletion Laser (Doughnut Shape) B->C E Sample Scanning C->E D Detector F Fluorescence Detection (from non-depleted region) E->F F->D G Image Formation F->G

Caption: A simplified logical diagram of a STED microscope's operation.

Conclusion

While this compound may have applications in conventional fluorescence microscopy, its suitability for super-resolution techniques is highly questionable due to a lack of supporting data and the likely unfavorable photophysical properties of azo dyes. For researchers aiming to achieve the highest resolution and image quality, established and well-characterized fluorophores such as Alexa Fluor 647 for STORM, ATTO 647N for STED, and mEos3.2 for PALM are strongly recommended. The quantitative data and experimental workflows provided in this guide serve as a valuable resource for selecting the appropriate tools and methodologies for successful super-resolution imaging experiments.

References

Comparative Performance of Lanasol Yellow 4G Conjugates: A Guide to Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the specificity and potential for cross-reactivity of bioconjugates are critical parameters influencing assay validity and therapeutic efficacy. Lanasol Yellow 4G, a reactive vinyl sulfone dye, can be conjugated to proteins and other biomolecules to serve as a hapten for immunological studies or as a detection reagent. While specific quantitative data on the cross-reactivity and specificity of this compound conjugates is not extensively documented in publicly available literature, this guide provides a framework for evaluating such conjugates. It draws comparisons with commonly used alternative fluorescent dyes and outlines the experimental protocols necessary for their characterization.

Understanding Hapten Conjugates and Immunogenicity

Small molecules like this compound are generally not immunogenic on their own. However, when covalently coupled to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)), the resulting conjugate can elicit an immune response, leading to the production of antibodies against the hapten. The specificity of these antibodies is paramount, as is understanding any potential cross-reactivity with structurally similar molecules.

Performance Characteristics of Fluorescent Dyes

Dye ClassExample DyeExcitation Max (nm)Emission Max (nm)Quantum YieldPhotostability
Vinyl Sulfone This compound ~403~525Not ReportedNot Reported
FluoresceinFITC4945180.92Low
Alexa FluorAlexa Fluor 4884955190.92High
CyanineCy35505700.15Moderate
DyLightDyLight 549562576Not ReportedHigh
AttoAtto 5325325530.90High

Note: Quantum yield and photostability can be influenced by the conjugation process and the local molecular environment.

Assessing Cross-Reactivity and Specificity

Cross-reactivity occurs when an antibody raised against one hapten (e.g., this compound) also recognizes and binds to other, structurally related molecules. This can be a significant issue in immunoassays, leading to false-positive results. The chemical structure of reactive dyes, often containing common motifs, can be a source of cross-reactivity. For instance, textile dye allergy studies have shown that individuals sensitized to one reactive dye can exhibit reactions to others with similar core structures.

To ensure the reliability of assays utilizing this compound conjugates, it is essential to perform rigorous specificity and cross-reactivity testing.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of conjugate performance. Below are standard protocols for protein conjugation and for evaluating the specificity and cross-reactivity of the resulting antibodies.

Protocol 1: Protein Conjugation with a Reactive Dye

Objective: To covalently link a reactive dye (e.g., this compound) to a carrier protein.

Materials:

  • Reactive Dye (e.g., this compound)

  • Carrier Protein (e.g., BSA or KLH)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Dissolve the carrier protein in the conjugation buffer to a concentration of 2-10 mg/mL.

  • Dissolve the reactive dye in a small amount of an organic solvent (e.g., DMSO) and then add it to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Remove the unreacted dye by passing the solution through a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity and Cross-Reactivity

Objective: To determine the binding specificity of antibodies raised against a dye-protein conjugate and to assess cross-reactivity with other dyes.

Materials:

  • Microtiter plates

  • Coating Buffer: 0.05 M carbonate-bicarbonate buffer, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • Primary antibody (raised against the dye-protein conjugate)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop Solution (e.g., 2 M H2SO4)

  • Dye-protein conjugates (the target and potential cross-reactants)

Procedure:

  • Coat the wells of a microtiter plate with the target dye-protein conjugate and potential cross-reactant conjugates at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add serial dilutions of the primary antibody to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the enzyme-conjugated secondary antibody at the appropriate dilution and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the substrate and incubate until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength using a plate reader. The relative binding to the target and cross-reactant conjugates indicates the specificity.

Visualizing Experimental Workflows

Diagrams can help clarify complex experimental processes and relationships.

Hapten_Carrier_Conjugation_and_Immunization cluster_conjugation Conjugation cluster_immunization Immunization & Antibody Production cluster_screening Screening & Characterization Hapten This compound Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (KLH/BSA) Carrier->Conjugate Animal Animal Model Conjugate->Animal ImmuneResponse Immune Response Animal->ImmuneResponse Antibodies Harvest Anti-Hapten Antibodies ImmuneResponse->Antibodies ELISA ELISA for Specificity Antibodies->ELISA FlowCyto Flow Cytometry Antibodies->FlowCyto FinalAntibody Characterized Antibody ELISA->FinalAntibody FlowCyto->FinalAntibody

Caption: Workflow for producing and characterizing hapten-specific antibodies.

Competitive_ELISA Principle of Competitive ELISA for Cross-Reactivity cluster_plate_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Plate Microtiter Plate Coating Coat with Hapten-Protein Conjugate Plate->Coating Blocking Block with BSA Coating->Blocking AddToPlate Add Mixture to Plate Antibody Primary Antibody Incubate Incubate Antibody with Free Hapten Antibody->Incubate FreeHapten Free Hapten (Competitor) FreeHapten->Incubate Incubate->AddToPlate SecondaryAb Add Enzyme-Linked Secondary Antibody AddToPlate->SecondaryAb Substrate Add Substrate SecondaryAb->Substrate Readout Measure Signal Substrate->Readout

Caption: Diagram illustrating the principle of competitive ELISA.

A Comparative Review of Reactive Dyes for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern biological research and drug development. Reactive dyes, which form stable covalent bonds with specific functional groups on proteins, nucleic acids, and other molecules, are indispensable tools for visualizing, tracking, and quantifying biological processes. The selection of an appropriate reactive dye is critical and depends on the target biomolecule, the experimental conditions, and the desired photophysical properties. This guide provides an objective comparison of common reactive dyes, supported by quantitative data and detailed experimental protocols, to facilitate informed decisions in your research.

Principles of Reactive Dye Chemistry

Reactive dyes consist of a fluorophore core and a reactive functional group. The choice of reactive group determines the target on the biomolecule. The two most prevalent classes of reactive dyes are those that target primary amines and those that target free thiols (sulfhydryl groups).

  • Amine-Reactive Dyes : These dyes primarily react with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.[1] Because lysine residues are abundant and often exposed on the surface of proteins, amine-reactive dyes are widely used for general protein labeling. The most common amine-reactive groups are N-hydroxysuccinimide (NHS) esters and isothiocyanates (ITC).[2] NHS esters are highly favored as they form stable amide bonds, which are identical to natural peptide bonds, and the reaction can be performed at a physiological to slightly alkaline pH (7.2-8.5).[3][4] Isothiocyanates, found on traditional dyes like FITC and TRITC, form less stable thiourea (B124793) linkages and typically require a higher pH (9.0 or greater) for efficient reaction with amines.[3]

  • Thiol-Reactive Dyes : These reagents offer more site-specific labeling because free thiol groups, primarily from cysteine residues, are less abundant in proteins than primary amines.[2] This specificity is advantageous for probing protein structure and function where random labeling via amines might interfere with biological activity. The most popular thiol-reactive group is the maleimide (B117702), which reacts with sulfhydryl groups at a neutral pH (around 7.0) to form a stable thioether bond.[5] Other thiol-reactive groups include iodoacetamides and vinyl sulfones.[2]

Comparative Performance of Common Fluorophores

The performance of a fluorescent dye is defined by several key photophysical parameters. Brightness is a product of the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[6][7] Photostability, the resistance to irreversible photodegradation, is crucial for imaging applications that require prolonged or intense light exposure.[8]

Below is a comparative summary of the key properties of several widely used reactive dyes.

FluorophoreReactive Group(s)Excitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)Key Features
FITC (Fluorescein)Isothiocyanate, NHS Ester495517-525~75,000~0.92~69,000Widely used, but prone to photobleaching and pH-sensitive fluorescence.[4][9]
TRITC (Rhodamine)Isothiocyanate547572~85,000~0.20~17,000Common red-orange fluorophore, but less photostable than modern dyes.[9]
Alexa Fluor 488 NHS Ester, Maleimide494517-519~71,000~0.92~65,320Excellent FITC alternative; highly photostable and pH-insensitive.[4][10]
Alexa Fluor 568 NHS Ester, Maleimide578603~91,300~0.69~62,997Bright, photostable red-orange dye.[10]
Alexa Fluor 594 NHS Ester, Maleimide590617~73,000~0.66~48,180Texas Red alternative with superior photostability.[10]
Alexa Fluor 647 NHS Ester, Maleimide650668~239,000~0.33~78,870Bright, far-red dye; excellent for multiplexing and tissues with high autofluorescence.[4]
Cy3 NHS Ester, Maleimide550570~150,000~0.15~22,500Bright orange dye, commonly used for DNA and protein labeling.[11]
Cy5 NHS Ester, Maleimide650670~250,000~0.27~67,500Very bright far-red dye, ideal for minimizing autofluorescence.[11]

Note: Molar extinction coefficient and quantum yield can vary depending on the solvent, pH, and conjugation state. The values presented are approximate and intended for comparative purposes.

Key Experimental Protocols

Accurate and efficient labeling is paramount for generating reliable experimental data. Below are detailed, generalized protocols for labeling proteins with amine-reactive NHS esters and thiol-reactive maleimides.

Protocol 1: Protein Labeling with Amine-Reactive NHS Ester Dyes

This protocol is suitable for labeling proteins, such as antibodies, via primary amines on lysine residues.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Amine-reactive dye NHS ester

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl or Glycine (B1666218), pH 7.4 (optional)

  • Purification column (e.g., Sephadex G-25) or ultrafiltration device

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-5 mg/mL.[12]

    • If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer via dialysis or gel filtration.

    • Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.[12]

  • Dye Preparation:

    • Allow the vial of dye NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.[3]

  • Conjugation Reaction:

    • Add the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein depends on the specific protein and dye but a starting point of 10-20 fold molar excess of dye is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[12][13]

  • Reaction Quenching (Optional):

    • To stop the reaction, you can add a quenching buffer like Tris-HCl or glycine to a final concentration of 50-100 mM. This will react with any remaining NHS ester. Incubate for 10-15 minutes.

  • Purification:

    • Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex) or an ultrafiltration device appropriate for the molecular weight of your protein.[2][12]

    • The first colored band to elute from the column is the labeled protein.

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C (in aliquots to avoid freeze-thaw cycles) for long-term storage.[13]

Protocol 2: Protein Labeling with Thiol-Reactive Maleimide Dyes

This protocol is designed for the site-specific labeling of cysteine residues in proteins.

Materials:

  • Thiol-containing protein

  • Thiol-reactive dye maleimide

  • Anhydrous DMSO or DMF

  • Degassed Reaction Buffer: PBS, HEPES, or Tris buffer, pH 7.0-7.5 (must be free of thiol-containing reagents)

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

  • Purification column or ultrafiltration device

Procedure:

  • Protein Preparation and Reduction (if necessary):

    • Dissolve the protein in a degassed, thiol-free buffer at pH 7.0-7.5.[14] A protein concentration of 1-10 mg/mL is typical.[15]

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP. Incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide dye, as DTT itself contains a thiol. TCEP does not and can remain in the reaction.

  • Dye Preparation:

    • Allow the vial of dye maleimide to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[2]

  • Conjugation Reaction:

    • Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of dye.[2]

    • Flush the reaction vial with an inert gas (like nitrogen or argon) to minimize re-oxidation of thiols, then seal and mix.[15]

    • Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.[2]

  • Purification:

    • Remove the unreacted dye from the labeled protein using gel filtration or an appropriate ultrafiltration device, as described in the NHS ester protocol.[14]

  • Storage:

    • Store the purified conjugate similarly to the amine-labeled protein, at 4°C for short-term and -20°C for long-term storage.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following sections provide visualizations created using the DOT language for key concepts relevant to the application of reactive dyes.

Logical Flow for Reactive Dye Selection

Choosing the right reactive dye involves considering the target molecule, the desired labeling strategy, and the required dye properties.

DyeSelection start Start: Select a Biomolecule to Label target What is the primary target biomolecule? start->target protein Protein / Peptide target->protein Protein nucleic_acid Amine-Modified Nucleic Acid target->nucleic_acid Nucleic Acid label_strategy Labeling Strategy? protein->label_strategy amine_reactive Use Amine-Reactive Dye (e.g., NHS Ester) nucleic_acid->amine_reactive random_label Random Labeling (High Abundance Sites) label_strategy->random_label Random site_specific Site-Specific Labeling (Low Abundance Sites) label_strategy->site_specific Site-Specific random_label->amine_reactive thiol_reactive Use Thiol-Reactive Dye (e.g., Maleimide) site_specific->thiol_reactive application What is the application? amine_reactive->application thiol_reactive->application microscopy Microscopy (e.g., Confocal, STORM) application->microscopy Imaging flow_cytometry Flow Cytometry / Plate Reader application->flow_cytometry Quantification photostability Prioritize High Photostability (e.g., Alexa Fluor, ATTO dyes) microscopy->photostability brightness Prioritize High Brightness (ε × Φ) (e.g., PE, APC, Alexa Fluor, Cy dyes) flow_cytometry->brightness final_choice Final Dye Selection photostability->final_choice brightness->final_choice

Caption: Decision tree for selecting an appropriate reactive dye.

Standard Immunofluorescence Workflow

Reactive dyes are integral to immunofluorescence (IF), a technique used to visualize specific proteins in cells or tissues. A typical indirect IF workflow is depicted below.

IF_Workflow prep 1. Sample Preparation (e.g., Grow cells on coverslip) fix 2. Fixation (e.g., 4% Formaldehyde) Crosslinks proteins prep->fix perm 3. Permeabilization (e.g., Triton X-100) Allows antibody entry fix->perm block 4. Blocking (e.g., Bovine Serum Albumin) Reduces non-specific binding perm->block primary_ab 5. Primary Antibody Incubation Binds to target protein block->primary_ab wash1 Wash Steps (x3) primary_ab->wash1 secondary_ab 6. Secondary Antibody Incubation Reactive dye-conjugate binds to primary Ab wash1->secondary_ab wash2 Wash Steps (x3) secondary_ab->wash2 counterstain 7. Counterstain (Optional) (e.g., DAPI for nuclei) wash2->counterstain mount 8. Mounting (e.g., VECTASHIELD®) Preserves sample for imaging counterstain->mount image 9. Imaging (Confocal / Epifluorescence Microscope) mount->image

Caption: A typical workflow for indirect immunofluorescence (IF) staining.[5][9][16]

MAPK/ERK Signaling Pathway Example

Fluorescently labeled antibodies are frequently used to study signaling pathways. The MAPK/ERK pathway, which is crucial for cell proliferation and differentiation, is a common target of such investigations.

MAPK_ERK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor binds grb2 GRB2 receptor->grb2 activates sos SOS grb2->sos ras Ras sos->ras raf Raf (MAPKKK) ras->raf activates mek MEK (MAPKK) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates nucleus Nucleus erk->nucleus translocates to tf Transcription Factors (e.g., c-Fos, c-Myc) erk->tf activates response Cellular Responses (Proliferation, Differentiation) tf->response regulate gene expression for

Caption: Simplified diagram of the MAPK/ERK signaling cascade.[17][18][19]

References

Safety Operating Guide

Proper Disposal of Lanasol Yellow 4G: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of Lanasol Yellow 4G, a multifunctional dye commonly used in biological experiments.

This compound is a yellow powder with no odor.[1] While it is classified as slightly toxic if swallowed, it may cause sensitization by inhalation and skin contact.[1] Therefore, adherence to strict safety protocols during handling and disposal is crucial to mitigate any potential health risks and environmental contamination.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Gloves: PVC, long impervious gloves are recommended.[1]

  • Eye Protection: Safety glasses or a face shield must be worn.[1]

  • Respiratory Protection: In work areas where dust formation is possible, a medium capacity/efficiency filter cartridge is suitable.[1] Ensure good local exhaust and ventilation.[1]

  • Protective Clothing: Overalls should be worn to prevent skin contact.[1]

Handle the substance with care, avoiding ingestion, inhalation, and contact with eyes or skin.[1]

Spill Management

In the event of a spill, unprotected persons should be kept away from the area.[1] The following steps should be taken to contain and clean up the spill:

  • Dampen the Spill: Lightly moisten the spilled powder to prevent dust from becoming airborne.[1]

  • Avoid Creating Dust: Take care not to generate dust during the cleanup process.[1]

  • Scoop Up: Carefully scoop the dampened material into a designated and clearly marked container for chemical waste.[1]

  • Dispose of Residues: Contain any remaining residues and dispose of them in the same manner as the initial spill.[1]

Disposal Procedures

The recommended method for the disposal of this compound is incineration.[1] Landfill and secure landfill are not suitable disposal methods.[1] All waste, including contaminated materials, must be disposed of as chemical waste in accordance with state and local regulations.[1]

Step-by-Step Disposal Protocol:

  • Containment: Place all this compound waste, including any contaminated materials from spill cleanup, into a clearly marked and sealed container designated for chemical waste.[1]

  • Labeling: Ensure the container is accurately labeled with the contents, "this compound," and any other information required by your institution's hazardous waste management program.

  • Storage: Store the sealed container in a well-ventilated area, away from incompatible materials. Keep the container closed until it is ready for collection.[1]

  • Waste Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Follow your institution's specific procedures for scheduling a pickup.

  • Documentation: Maintain a record of the disposal, including the date, quantity, and disposal company used, as required by your institution and local regulations.

Quantitative Data

PropertyValueSource
Oral LD50 (Rat)> 2000 mg/kg[1]
Nitrogen Content7.6 %[1]

Disposal Workflow

cluster_preparation Preparation cluster_containment Containment cluster_disposal Disposal A Wear appropriate PPE (Gloves, Goggles, Respirator, Overalls) B Place waste in a marked chemical waste container A->B Safe Handling C Seal and label the container B->C D Store in a designated well-ventilated area C->D E Arrange for collection by a licensed waste disposal company D->E F Recommended Method: Incineration E->F

Caption: A flowchart illustrating the proper disposal workflow for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.